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OG-L002 hydrochloride

Cat. No.: B10764183
M. Wt: 261.74 g/mol
InChI Key: LPVCAMIPTMRRLZ-LIOBNPLQSA-N
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Description

OG-L002 hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO B10764183 OG-L002 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m1./s1

InChI Key

LPVCAMIPTMRRLZ-LIOBNPLQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of OG-L002 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 hydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various diseases, including viral infections and cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and a detailed, albeit putative, synthesis protocol for this compound. The information is compiled to serve as a technical guide for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

OG-L002 was identified as a potent inhibitor of LSD1 (also known as KDM1A) in 2013.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 activity has been linked to several pathologies, making it an attractive therapeutic target.

The discovery of OG-L002 stemmed from efforts to find more selective inhibitors of LSD1 compared to existing monoamine oxidase inhibitors (MAOIs) like tranylcypromine (TCP), which show off-target effects. OG-L002 emerged as a highly specific inhibitor with significant potential for therapeutic applications, particularly in the context of Herpes Simplex Virus (HSV) infection, where LSD1 is essential for viral gene expression and reactivation from latency.[1][2]

Mechanism of Action

OG-L002 exerts its biological effects through the specific inhibition of the histone demethylase LSD1. By inhibiting LSD1, OG-L002 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the levels of these repressive histone marks on the promoters of target genes, resulting in the suppression of their transcription.[1]

In the context of HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters. Inhibition of LSD1 by OG-L002 leads to an accumulation of repressive chromatin on these promoters, thereby blocking viral IE gene expression and subsequent viral replication.[2]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Inhibitory Activity of OG-L002

TargetIC50Selectivity vs. LSD1Reference
LSD1 (KDM1A)20 nM-[1]
MAO-A1.38 µM69-fold[1]
MAO-B0.72 µM36-fold[1]

Table 2: Antiviral Activity of OG-L002

VirusCell LineIC50EffectReference
HSV-1HeLa~10 µMInhibition of IE gene expression[2]
HSV-1HFF~3 µMInhibition of IE gene expression[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of OG-L002 and a general workflow for its evaluation.

OG_L002_Mechanism cluster_nucleus Cell Nucleus Histone Histone H3 H3K4me2 H3K4me2 (Active Mark) Histone->H3K4me2 Methylation H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 Demethylation Gene Target Gene Transcription_Active Gene Transcription H3K4me2->Transcription_Active Transcription_Inactive Gene Silencing H3K4me1->Transcription_Inactive LSD1 LSD1 LSD1->H3K4me2 OG_L002 OG-L002 OG_L002->LSD1 Inhibits Gene->Transcription_Active leads to Gene->Transcription_Inactive leads to

Caption: Mechanism of action of OG-L002 in inhibiting LSD1-mediated histone demethylation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization LSD1_Assay LSD1 Demethylase Assay Characterization->LSD1_Assay MAO_Assay MAO-A/B Inhibition Assay Characterization->MAO_Assay Cell_Culture Cell-Based Assays (e.g., Antiviral) Characterization->Cell_Culture Animal_Model Animal Model of Disease (e.g., HSV infection) Cell_Culture->Animal_Model PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies Animal_Model->Efficacy

Caption: General experimental workflow for the synthesis and evaluation of OG-L002.

Synthesis of this compound

While the primary publication by Liang et al. does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route can be devised based on established organic chemistry principles and methods for synthesizing structurally related trans-2-arylcyclopropylamines. The proposed synthesis involves a Suzuki coupling to construct the biaryl core, followed by a cyclopropanation reaction and subsequent functional group manipulations.

Proposed Synthetic Scheme:

Synthesis_Scheme A 3-Hydroxyphenylboronic acid C 4'-Bromo-biphenyl-3-ol A->C Suzuki Coupling Pd(OAc)2, SPhos, K3PO4 B 1-Bromo-4-iodobenzene B->C D tert-Butyl (E)-3-(4'-bromo-biphenyl-3-yl)acrylate C->D Heck Reaction Acrylate, Pd(OAc)2, P(o-tol)3 E tert-Butyl 2-(4'-bromo-biphenyl-3-yl)-1,1-dibromocyclopropane-1-carboxylate D->E Dibromocyclopropanation CHBr3, KOtBu F tert-Butyl (1R,2S)-2-(4'-bromo-biphenyl-3-yl)cyclopropane-1-carboxylate E->F Stereoselective Reduction (e.g., with a chiral reducing agent) G tert-Butyl (1R,2S)-2-(biphenyl-3-yl)cyclopropane-1-carboxylate F->G Debromination (e.g., with Zn/Cu couple) H (1R,2S)-2-(Biphenyl-3-yl)cyclopropan-1-amine G->H Curtius Rearrangement or Hofmann Rearrangement I OG-L002 H->I Deprotection J This compound I->J HCl salt formation

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4'-Bromo-biphenyl-3-ol

  • Reaction: Suzuki Coupling

  • Reactants: 3-Hydroxyphenylboronic acid, 1-Bromo-4-iodobenzene

  • Reagents: Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄)

  • Solvent: Toluene/Water

  • Procedure:

    • To a degassed solution of 1-bromo-4-iodobenzene (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

    • Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the trans-2-Arylcyclopropylamine Core

This is a multi-step process that can be achieved through various reported methods for the synthesis of trans-cyclopropylamines. A common approach involves the cyclopropanation of an α,β-unsaturated ester followed by stereoselective reduction and functional group transformations.

Step 3: Final Assembly and Salt Formation

The final steps would involve the coupling of the cyclopropylamine moiety to the biaryl core, if not already incorporated, followed by deprotection and formation of the hydrochloride salt.

  • Procedure for Hydrochloride Salt Formation:

    • Dissolve the free base of OG-L002 in a suitable solvent such as diethyl ether or dichloromethane.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

References

OG-L002 Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of a Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitor

This technical guide provides a comprehensive overview of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols, and the broader context of LSD1 inhibition in therapeutic applications.

Introduction to LSD1 and Its Role in Disease

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, depending on the associated protein complexes.[1][3] Dysregulation of LSD1 has been implicated in a variety of diseases, most notably cancer, where its overexpression is often correlated with poor prognosis and tumor progression.[4][5] LSD1 is involved in numerous cellular processes, including cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cells.[4][5] Beyond its role in oncology, LSD1 has also been identified as a key factor in viral infections, such as Herpes Simplex Virus (HSV), where it is involved in the regulation of viral gene expression.

This compound: A Potent and Selective LSD1 Inhibitor

OG-L002 is a small molecule inhibitor of LSD1. It is a potent and highly selective compound with significant potential for research and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical findings.

Parameter Value Assay Conditions Reference
IC50 (LSD1) 20 nM (~0.02 µM)Cell-free enzymatic assay[6][7]
IC50 (MAO-A) 1.38 µMCell-free enzymatic assay[7]
IC50 (MAO-B) 0.72 µMCell-free enzymatic assay[7]
Selectivity (LSD1 vs. MAO-A) ~69-fold-[6]
Selectivity (LSD1 vs. MAO-B) ~36-fold-[6]

Table 1: In Vitro Potency and Selectivity of OG-L002.

Cell Line IC50 Assay Indication Reference
PC9 (NSCLC)Effective (concentration not specified)Cell Growth AssayNon-Small Cell Lung Cancer[8]
Other NSCLC cell linesIneffectiveCell Growth AssayNon-Small Cell Lung Cancer[8]
hiPSCs> 40 µMProliferation Assay-[9]

Table 2: In Vitro Efficacy of OG-L002 in Selected Cell Lines.

Note: There is limited publicly available data on the efficacy of OG-L002 in a broad range of cancer cell lines. The primary focus of in vivo studies to date has been on its anti-viral effects.

Signaling Pathways and Mechanism of Action

LSD1 exerts its influence on gene expression through the demethylation of histone and non-histone proteins, thereby participating in several critical signaling pathways implicated in cancer. While direct studies on the specific signaling pathways modulated by OG-L002 in cancer are limited, the following diagrams illustrate the general mechanisms of LSD1 and its potential points of intervention by an inhibitor like OG-L002.

LSD1_Mechanism cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation H3K9me2 H3K9me2 (Inactive Chromatin) LSD1->H3K9me2 Demethylation Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to Gene_Activation Target Gene Activation H3K9me2->Gene_Activation Leads to OG_L002 OG-L002 OG_L002->LSD1 Inhibition

Caption: Mechanism of LSD1 action and its inhibition by OG-L002.

LSD1_Cancer_Pathways cluster_pathways Cancer-Related Signaling Pathways LSD1 LSD1 p53 p53 (Tumor Suppressor) LSD1->p53 Represses EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Promotes Androgen_Receptor Androgen/Estrogen Receptor Signaling LSD1->Androgen_Receptor Co-activates Cell_Cycle Cell Cycle Progression LSD1->Cell_Cycle Promotes OG_L002 OG-L002 OG_L002->LSD1 Inhibits

Caption: Key cancer-related pathways regulated by LSD1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OG-L002 and other LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Materials:

  • Purified recombinant human LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • This compound or other test inhibitors

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence detection (Ex/Em = 530/590 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red reagent.

  • Add the test inhibitor (e.g., OG-L002) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add the purified LSD1 enzyme to the wells containing the test inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at 530 nm (excitation) and 590 nm (emission) in a microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LSD1_Enzymatic_Assay_Workflow A Prepare Reaction Mix (Buffer, HRP, Amplex Red) B Add OG-L002/ Inhibitor to Plate A->B C Add LSD1 Enzyme & Incubate B->C D Add H3K4me2 Substrate C->D E Measure Fluorescence (Ex/Em = 530/590 nm) D->E F Calculate Reaction Rate & % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the LSD1 enzymatic inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of OG-L002 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement (e.g., 570 nm for MTT, 490 nm for MTS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of OG-L002. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if OG-L002 treatment leads to changes in histone methylation at specific gene promoters.

Materials:

  • Cells treated with OG-L002 or vehicle control

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication or enzymatic digestion reagents to shear chromatin

  • Antibodies specific for the histone modification of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a negative control (e.g., IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an antibody specific to the histone mark of interest.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the antibody-bead complex.

  • Reverse the cross-links and digest the proteins with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the target gene promoters.

ChIP_Assay_Workflow A Cross-link Proteins to DNA (Formaldehyde) B Lyse Cells & Shear Chromatin A->B C Immunoprecipitate with Specific Antibody B->C D Wash & Elute Chromatin C->D E Reverse Cross-links & Purify DNA D->E F Analyze DNA by qPCR E->F

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of OG-L002 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer OG-L002 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to assess the efficacy of OG-L002.

Preclinical and Clinical Status

Based on publicly available information, OG-L002 has been primarily investigated in preclinical models, with a significant focus on its antiviral properties against Herpes Simplex Virus. While it has been tested in some cancer cell lines, extensive preclinical data in oncology models, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, are not widely published. A patent application has mentioned OG-L002 as a potential candidate for combination therapy with immunotherapy in cancer.[10] To date, there is no evidence of this compound entering clinical trials for any indication.

Conclusion

This compound is a potent and selective inhibitor of LSD1, a key epigenetic regulator with significant implications in cancer and other diseases. Its high in vitro potency makes it a valuable tool for basic research into the biological functions of LSD1. While the available data on its anti-cancer efficacy is limited, the established role of LSD1 in tumorigenesis suggests that further investigation of OG-L002 and other LSD1 inhibitors is warranted. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds. Further preclinical studies are necessary to fully elucidate the anti-cancer activity, safety profile, and clinical potential of OG-L002.

References

OG-L002 Hydrochloride: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its involvement in various cellular processes, including viral gene expression, has made it a compelling target for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the target selectivity profile of OG-L002, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Target Selectivity Data

The selectivity of OG-L002 has been primarily characterized against its principal target, LSD1, and the closely related monoamine oxidases, MAO-A and MAO-B.

In Vitro Inhibition Data
TargetIC50 (nM)IC50 (µM)Selectivity vs. LSD1Reference
LSD1 (KDM1A) 200.02-[1][2][3]
MAO-A 13801.3869-fold[1][2]
MAO-B 7200.7236-fold[1][2]
Cellular Activity Data
Cell LineAssayIC50 (µM)Reference
HeLa HSV IE Gene Expression~10[1][2][3]
HFF HSV IE Gene Expression~3[1][2][3]

Experimental Protocols

LSD1 Demethylation Assay (In Vitro)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of OG-L002.

Principle: The demethylase activity of LSD1 on a dimethylated histone H3K4 peptide substrate produces hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ is measured using the Amplex Red peroxide/peroxidase-coupled assay kit, where Amplex Red is converted to the fluorescent product, resorufin, in the presence of H₂O₂ and horseradish peroxidase.[1][3]

Materials:

  • Human recombinant LSD1 protein[3]

  • Dimethylated H3K4 peptide substrate[3]

  • This compound (or other inhibitors) at various concentrations[3]

  • Amplex Red peroxide/peroxidase-coupled assay kit[1][3]

  • Assay buffer

  • 384-well plates

Procedure:

  • Human recombinant LSD1 protein is incubated with the dimethylated H3K4 peptide substrate.[3]

  • Various concentrations of OG-L002 (e.g., 0 to 75 µM) are added to the reaction mixture.[3] A control inhibitor, such as tranylcypromine, may also be used.[3]

  • The reactions are performed in triplicate.[1][3]

  • The release of H₂O₂ is measured using the Amplex Red assay kit according to the manufacturer's instructions.[1][3]

  • Fluorescence is measured to determine the amount of resorufin produced, which is proportional to the LSD1 activity.

  • The maximum LSD1 demethylase activity is determined in the absence of any inhibitor and corrected for background fluorescence.[1][3]

  • The half-maximal inhibitory concentration (IC50) of OG-L002 is calculated as the concentration at which a 50% reduction in LSD1 activity is observed.[1][3]

G cluster_0 Experimental Workflow: LSD1 Demethylation Assay prep Prepare reaction mix: - Recombinant LSD1 - Dimethylated H3K4 peptide add_inhibitor Add varying concentrations of OG-L002 prep->add_inhibitor incubation Incubate add_inhibitor->incubation add_detection Add Amplex Red reagent incubation->add_detection measure Measure fluorescence add_detection->measure calculate Calculate IC50 measure->calculate

Workflow for the in vitro LSD1 demethylation assay.

Signaling Pathway and Mechanism of Action

OG-L002 exerts its primary effect by inhibiting the demethylase activity of LSD1. In the context of Herpes Simplex Virus (HSV) infection, LSD1 is recruited to viral immediate early (IE) gene promoters, where it removes repressive methyl marks (H3K9me2), thereby facilitating viral gene transcription and lytic replication.

By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to an accumulation of H3K9me2 on the viral IE gene promoters.[3] This increase in repressive chromatin structure epigenetically silences the viral genes, blocking the initiation of the lytic replication cycle and reducing the production of progeny virus.[1][3][6]

G cluster_0 LSD1-Mediated Viral Gene Activation cluster_1 Inhibition by OG-L002 LSD1 LSD1 H3K9me2_active H3K9me2 (Repressive Mark) LSD1->H3K9me2_active removes Viral_DNA Viral IE Gene Promoter H3K9me2_active->Viral_DNA silences Transcription_active Viral Gene Transcription (Lytic Replication) Viral_DNA->Transcription_active leads to OGL002 OG-L002 LSD1_inhibited LSD1 OGL002->LSD1_inhibited inhibits H3K9me2_repressed H3K9me2 (Repressive Mark) LSD1_inhibited->H3K9me2_repressed cannot remove Viral_DNA_repressed Viral IE Gene Promoter H3K9me2_repressed->Viral_DNA_repressed remains on Transcription_repressed Viral Gene Silencing (Replication Blocked) Viral_DNA_repressed->Transcription_repressed leads to

Mechanism of OG-L002 in blocking HSV lytic replication.

Summary and Conclusion

This compound is a highly potent and selective inhibitor of LSD1, demonstrating significant selectivity over the related monoamine oxidases MAO-A and MAO-B. Its mechanism of action involves the epigenetic silencing of viral gene expression through the inhibition of LSD1-mediated histone demethylation. The data presented in this guide underscore the utility of OG-L002 as a valuable research tool for studying the biological roles of LSD1 and as a potential therapeutic agent for diseases involving aberrant LSD1 activity, such as certain viral infections. Further profiling against a broader panel of kinases and other epigenetic modifiers would provide an even more comprehensive understanding of its selectivity.

References

OG-L002 Hydrochloride: A Technical Guide for Epigenetic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), for its application in epigenetic research and therapeutic development.

Core Concepts: this compound in Epigenetics

This compound is a small molecule inhibitor that has garnered significant interest within the scientific community for its specific and potent activity against LSD1.[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] The aberrant expression and activity of LSD1 have been implicated in various pathologies, including cancer and viral infections, making it a compelling target for therapeutic intervention.[4][6][7] OG-L002 offers a valuable tool for investigating the biological functions of LSD1 and for exploring its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of OG-L002

TargetIC50 ValueSelectivity vs. MAO-ASelectivity vs. MAO-BReference
LSD1/KDM1A20 nM (0.02 µM)69-fold36-fold[1][3][8]
MAO-A1.38 µM--[3][8]
MAO-B0.72 µM--[3][8]

Table 2: Cellular Activity of OG-L002 in Herpes Simplex Virus (HSV) Infection Models

Cell LineAssayIC50 ValueEffectReference
HeLaHSV IE Gene Expression~10 µMInhibition of viral immediate-early gene expression[2][3]
HFF (Human Foreskin Fibroblast)HSV IE Gene Expression~3 µMInhibition of viral immediate-early gene expression[2][3]
HeLa and HFFViral Progeny ProductionNot specified~100-fold reduction[2]
-Chromatin Immunoprecipitation (ChIP)Not specified20- to 30-fold increase in H3K9-me2 and H3 association with viral IE promoters[2]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of OG-L002 and a typical experimental workflow for its characterization.

OG_L002_Mechanism_of_Action cluster_nucleus Cell Nucleus LSD1 LSD1/KDM1A H3K4me2 Histone H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation Repressive_Complex Repressive Chromatin (Increased H3K9me2) LSD1->Repressive_Complex Promotes Repression H3K4me1 Histone H3K4me1 H3K4me2->H3K4me1 Gene_Expression Target Gene Expression H3K4me1->Gene_Expression OGL002 OG-L002 OGL002->LSD1 Inhibition Repression Gene Repression Repressive_Complex->Repression

Caption: Mechanism of action of OG-L002 in inhibiting LSD1.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In Cellulo Assays cluster_invivo In Vivo Models LSD1_Assay LSD1 Demethylation Assay (Amplex Red) IC50_Determination IC50 Determination LSD1_Assay->IC50_Determination Selectivity_Assay MAO-A/B Selectivity Assays IC50_Determination->Selectivity_Assay Cell_Culture Cell Culture (e.g., HeLa, HFF) Treatment OG-L002 Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR) Treatment->Gene_Expression_Analysis ChIP_Assay Chromatin Immunoprecipitation (ChIP) Treatment->ChIP_Assay Animal_Model Animal Model (e.g., Mouse HSV Infection) Dosing OG-L002 Administration Animal_Model->Dosing Efficacy_Evaluation Efficacy Evaluation (e.g., Viral Titer) Dosing->Efficacy_Evaluation

Caption: Experimental workflow for characterizing OG-L002.

Detailed Experimental Protocols

In Vitro LSD1 Demethylation Assay

This protocol is adapted from methodologies described in the literature.[1][2]

Objective: To determine the in vitro inhibitory activity of OG-L002 on LSD1.

Materials:

  • Human recombinant LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • This compound

  • Amplex Red peroxide/peroxidase-coupled assay kit

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing human recombinant LSD1 protein and the dimethylated H3K4 peptide substrate in the assay buffer.

  • Add varying concentrations of OG-L002 to the reaction mixture in triplicate. A DMSO control (no inhibitor) is used to determine maximum enzyme activity.

  • Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.

  • Measure the release of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction, using the Amplex Red assay kit according to the manufacturer's instructions.

  • Correct the fluorescence readings for background fluorescence.

  • Calculate the half-maximal inhibitory concentration (IC50) of OG-L002 by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay

This protocol is a general guideline based on standard cell viability assays.[1]

Objective: To assess the cytotoxicity of OG-L002 on cultured cells.

Materials:

  • HeLa or HFF cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (for solubilizing MTT)

  • 96-well cell culture plate

Procedure:

  • Seed HeLa or HFF cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of OG-L002 for a specified duration (e.g., 12 hours). Include a DMSO-treated control group.

  • After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals using DMSO or a suitable solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express the cell viability as a percentage relative to the DMSO-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the key steps for performing a ChIP assay to investigate changes in histone methylation at specific gene promoters.[2]

Objective: To determine the effect of OG-L002 on the association of specific histone marks (e.g., H3K9-me2) with viral immediate-early (IE) gene promoters.

Materials:

  • HeLa or HFF cells infected with HSV

  • This compound

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibodies specific for H3K9-me2 and total H3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting viral IE gene promoters

Procedure:

  • Treat HSV-infected cells with OG-L002 or a vehicle control.

  • Cross-link proteins to DNA using formaldehyde.

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitate the chromatin fragments using antibodies against H3K9-me2 and total H3. An IgG control should be included.

  • Incubate with Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of viral IE gene promoter regions in the immunoprecipitated DNA using quantitative PCR (qPCR).

  • Normalize the results to the total H3 signal to account for differences in nucleosome density.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of LSD1 in various biological processes. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The primary application highlighted in the current literature is in the context of virology, where it effectively blocks herpes simplex virus lytic replication and reactivation from latency by modulating the epigenetic state of the viral genome.[2] While its potential in cancer therapy is suggested by the broader class of LSD1 inhibitors, further research is needed to specifically delineate the efficacy and mechanisms of OG-L002 in various cancer models.[4][6][9] Future investigations could focus on its use in combination therapies and the identification of biomarkers to predict treatment response. This guide provides a foundational resource for researchers embarking on studies involving this promising epigenetic inhibitor.

References

OG-L002 Hydrochloride: An In-depth Technical Guide to its Core Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-specific demethylase 1 (LSD1; also known as KDM1A). This enzyme plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the genomic context. OG-L002 has demonstrated significant effects on gene expression, most notably in the context of viral infections and hematological disorders. This technical guide provides a comprehensive overview of the mechanism of action of OG-L002, its impact on gene expression with supporting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that acts as a transcriptional co-repressor or co-activator through the demethylation of mono- and di-methylated histone H3K4 and H3K9. Its enzymatic activity is crucial for a variety of cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.

This compound is a synthetic organic compound identified as a potent and selective inhibitor of LSD1. It exhibits significantly greater potency against LSD1 compared to other monoamine oxidases, such as MAO-A and MAO-B. This selectivity profile makes OG-L002 a valuable tool for studying the specific roles of LSD1 in gene regulation and a potential candidate for therapeutic development.

Mechanism of Action

OG-L002 exerts its effects on gene expression primarily through the inhibition of LSD1's demethylase activity. In the context of viral infection, particularly with Herpes Simplex Virus (HSV), the viral genome is associated with repressive histone marks, such as H3K9 methylation, upon entering the host cell nucleus. To initiate transcription of its immediate early (IE) genes, HSV recruits a cellular coactivator complex that includes LSD1 to the viral promoters. LSD1 then removes the repressive H3K9 methylation marks, facilitating viral gene expression and replication.[1]

OG-L002, by inhibiting LSD1, prevents the removal of these repressive histone marks. This leads to an accumulation of H3K9 dimethylation (H3K9-me2) on the viral IE gene promoters, which in turn suppresses viral gene transcription and subsequent viral replication.[2] This epigenetic blockade is the core of OG-L002's antiviral activity.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of OG-L002 and its effects on gene expression and viral replication.

Table 1: Inhibitory Activity of this compound

TargetIC50SelectivityReference
LSD1 (KDM1A)20 nM-[2]
MAO-A1.38 µM69-fold vs. LSD1
MAO-B0.72 µM36-fold vs. LSD1

Table 2: Effect of OG-L002 on Herpes Simplex Virus (HSV-1) Gene Expression and Replication

ParameterCell LineValueReference
IC50 for IE Gene ExpressionHeLa~10 µM[2]
IC50 for IE Gene ExpressionHFF~3 µM[2]
Viral Yield ReductionHeLa, HFF~100-fold[2]
Increase in H3K9-me2 at IE Promoters-20- to 30-fold[2]

Table 3: Effect of OG-L002 on Host Gene Expression

GeneCell Type/ModelFold Change in mRNA ExpressionReference
γ-globinSickle Cell Disease Mouse Model4.4-fold increase[3]

Experimental Protocols

LSD1 Demethylase Activity Assay (In Vitro)

This protocol is based on the Amplex Red peroxide/peroxidase-coupled assay, which measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation reaction.[2]

Materials:

  • Human recombinant LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • This compound

  • Amplex Red peroxide/peroxidase assay kit

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, human recombinant LSD1 protein, and the dimethylated H3K4 peptide substrate.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.

  • Initiate the demethylation reaction by adding the LSD1 and substrate mixture to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the Amplex Red reagent according to the manufacturer's instructions.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

  • Calculate the percent inhibition of LSD1 activity for each concentration of OG-L002 and determine the IC50 value.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Gene Expression

This protocol outlines the steps to quantify the effect of OG-L002 on the expression of HSV immediate early (IE) genes.

Materials:

  • HeLa or HFF cells

  • HSV-1

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for HSV IE genes (e.g., ICP4, ICP27) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed HeLa or HFF cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 4 hours.

  • Infect the cells with HSV-1 at a specified multiplicity of infection (MOI).

  • At a defined time post-infection (e.g., 2 hours), harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target viral genes and the housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in OG-L002-treated cells compared to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes how to assess the enrichment of histone modifications (e.g., H3K9-me2) at specific genomic loci (e.g., viral IE promoters) following treatment with OG-L002.

Materials:

  • Cells treated with OG-L002 and infected with HSV-1

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Antibody specific for H3K9-me2

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for viral IE promoters

Procedure:

  • Cross-link protein-DNA complexes in treated and infected cells by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an antibody against H3K9-me2 overnight at 4°C.

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by heating the samples and treating with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences (viral IE promoters) in the immunoprecipitated DNA using qPCR.

Visualizations

Signaling Pathway

OG_L002_Mechanism cluster_nucleus Cell Nucleus cluster_promoter Viral IE Gene Promoter DNA DNA Histone Histone H3 H3K9me2 H3K9-me2 (Repressive Mark) Histone->H3K9me2 Methylation LSD1 LSD1 (KDM1A) LSD1->H3K9me2 Demethylation Transcription Viral IE Gene Transcription H3K9me2->Transcription Represses OG_L002 OG-L002 OG_L002->LSD1 Inhibits

Caption: Mechanism of OG-L002 action on viral gene expression.

Experimental Workflow: qRT-PCR

qRT_PCR_Workflow A 1. Cell Culture (HeLa or HFF) B 2. Treatment (OG-L002 or Vehicle) A->B C 3. HSV-1 Infection B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. qPCR E->F G 7. Data Analysis (ΔΔCt Method) F->G

Caption: Workflow for qRT-PCR analysis of viral gene expression.

Experimental Workflow: ChIP Assay

ChIP_Workflow A 1. Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Anti-H3K9-me2 Antibody) B->C D 4. Wash & Elute C->D E 5. Reverse Cross-links D->E F 6. DNA Purification E->F G 7. qPCR Analysis F->G

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Broader Effects on Host Gene Expression

While the primary focus of published research on OG-L002 has been its antiviral effects, there is evidence of its impact on host cell gene expression. In a mouse model of sickle cell disease, treatment with OG-L002 led to a 4.4-fold induction of γ-globin mRNA.[3] This suggests that by inhibiting LSD1, OG-L002 can reactivate the expression of silenced genes, such as the fetal globin genes, which is a therapeutic goal in sickle cell disease. This finding highlights the potential of OG-L002 and other LSD1 inhibitors in non-viral therapeutic areas. However, comprehensive, genome-wide studies on the effects of OG-L002 on the host cell transcriptome are currently lacking in the public domain.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of LSD1. Its mechanism of action, centered on the epigenetic regulation of gene expression through the modulation of histone methylation, has been most clearly elucidated in the context of viral infections. The quantitative data available demonstrates its efficacy in inhibiting viral gene expression and replication at micromolar concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate the effects of OG-L002 or other LSD1 inhibitors. Further research, particularly large-scale transcriptomic studies, will be crucial to fully understand the broader impact of OG-L002 on host cell gene expression and to explore its full therapeutic potential. As of the latest available information, there are no registered clinical trials for this compound, indicating its current status as a preclinical research compound.

References

OG-L002 Hydrochloride: A Technical Guide for Viral Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator.[1] This technical guide provides an in-depth overview of OG-L002's application in viral disease research, with a particular focus on its activity against Herpes Simplex Virus (HSV). The document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

OG-L002 exerts its antiviral effects by inhibiting the demethylase activity of LSD1.[1] LSD1 is a cellular enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). During the initial stages of HSV infection, the viral genome becomes associated with host cell histones, which are marked with repressive methylation, effectively silencing viral gene expression. To overcome this, HSV recruits cellular factors, including LSD1, to the promoters of its immediate-early (IE) genes. LSD1 removes these repressive marks, enabling the transcription of IE genes, which is the critical first step in the viral lytic replication cycle.[1][2]

By inhibiting LSD1, OG-L002 prevents the removal of these repressive histone marks, leading to the accumulation of heterochromatin on viral IE gene promoters.[1] This epigenetic silencing blocks the expression of viral immediate-early genes, thereby halting the viral replication cascade at its earliest stage.[1] This mechanism of action has been demonstrated not only for HSV but also suggests potential efficacy against other DNA viruses that rely on similar epigenetic mechanisms for their replication, such as human cytomegalovirus (hCMV) and adenovirus.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of OG-L002

TargetIC50VirusCell LineAssayReference
LSD1/KDM1A20 nMN/AN/AIn vitro demethylation assay[1]
MAO-A1.38 µMN/AN/AIn vitro assay[1]
MAO-B0.72 µMN/AN/AIn vitro assay[1]
HSV-1-HSV-1HeLaIE gene expression[1]
HSV-1-HSV-1HFFIE gene expression[1]
hCMV-hCMVMRC-5IE gene expression[1]
Adenovirus-Adenovirus-E1A gene expression[1]

Table 2: In Vivo Efficacy of OG-L002 against HSV

Animal ModelVirusOG-L002 DoseTreatment ScheduleOutcomeReference
BALB/c MiceHSV-2 (LD90)6-40 mg/kg/day7 days pre-infectionSuppressed primary infection[1]
BALB/c MiceHSV-2 (LD50)20 mg/kg/day7 days pre-infectionReduced viral genome accumulation in trigeminal ganglia[1]
Mouse Ganglion ExplantHSV-1 (latent)10 µM, 50 µMPost-explantBlocked viral reactivation[1]

Signaling Pathway

The signaling pathway illustrating the role of LSD1 in HSV-1 immediate-early gene transcription and the inhibitory effect of OG-L002 is depicted below.

LSD1_Inhibition_Pathway cluster_virus HSV-1 Genome cluster_host Host Cell Nucleus Viral_IE_Promoters Viral Immediate-Early Promoters LSD1 LSD1/KDM1A Viral_IE_Promoters->LSD1 Recruitment Histones Histones Histones->Viral_IE_Promoters Association Repressive_Marks Repressive Histone Marks (e.g., H3K9me2) Repressive_Marks->Histones Modification LSD1->Repressive_Marks Demethylation Transcription_Machinery Host Transcription Machinery LSD1->Transcription_Machinery Enables IE_Transcription Immediate-Early Gene Transcription Transcription_Machinery->IE_Transcription Initiates OG_L002 OG-L002 OG_L002->LSD1 Viral_Replication Viral Lytic Replication IE_Transcription->Viral_Replication Leads to

Fig. 1: Mechanism of OG-L002 in inhibiting HSV-1 replication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of OG-L002.

In Vitro LSD1 Demethylation Assay

This assay is used to determine the in vitro inhibitory potency of compounds against LSD1.

  • Reagents and Materials:

    • Purified recombinant human LSD1 enzyme.

    • Biotinylated histone H3 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3 dimethylated at K4).

    • Streptavidin-coated microplates.

    • LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • This compound and other test compounds dissolved in DMSO.

    • Anti-H3K4me1 antibody (or antibody specific to the demethylated product).

    • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Substrate for the detection enzyme (e.g., TMB for HRP).

    • Stop solution (e.g., 2N H2SO4).

    • Microplate reader.

  • Procedure:

    • Coat streptavidin microplate wells with the biotinylated H3K4me2 peptide substrate.

    • Wash the wells to remove unbound peptide.

    • Add the purified LSD1 enzyme to the wells along with varying concentrations of OG-L002 or control compounds.

    • Incubate the plate to allow the demethylation reaction to proceed.

    • Wash the wells to remove the enzyme and compounds.

    • Add the primary antibody that specifically recognizes the demethylated product (H3K4me1).

    • Incubate and then wash to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody.

    • Incubate and then wash to remove unbound secondary antibody.

    • Add the HRP substrate (TMB) and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Culture and Viral Infection for Gene Expression Analysis

This protocol describes the infection of cell lines to assess the effect of OG-L002 on viral immediate-early gene expression.

  • Cell Lines and Viruses:

    • HeLa, Human Foreskin Fibroblasts (HFF), or MRC-5 cells.

    • Herpes Simplex Virus 1 (HSV-1), Human Cytomegalovirus (hCMV), or Adenovirus.

  • Procedure:

    • Plate the cells in appropriate culture vessels and grow to confluence.

    • Pre-treat the cells with various concentrations of OG-L002 or DMSO (vehicle control) for a specified period (e.g., 4 hours).[1]

    • Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1 PFU/cell for HSV-1).[1]

    • Incubate for a short period to allow for immediate-early gene expression (e.g., 2 hours for HSV-1).[1]

    • Harvest the cells for RNA extraction.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the levels of viral and cellular gene transcripts.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested cells using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mixture containing cDNA, gene-specific primers (for viral IE genes and cellular control genes like GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Viral Yield Assay

This assay measures the amount of infectious virus produced in the presence or absence of OG-L002.

  • Procedure:

    • Follow the cell culture and viral infection protocol as described above, but extend the incubation period to allow for a full replication cycle (e.g., 24 hours for HSV-1).[1]

    • Harvest the infected cells and the culture supernatant.

    • Subject the cell suspension to three cycles of freeze-thawing to release intracellular virions.

    • Clarify the lysate by centrifugation.

    • Perform serial dilutions of the viral lysate.

    • Use the dilutions to infect a fresh monolayer of susceptible cells (e.g., Vero cells).

    • Overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.

    • After a suitable incubation period, fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques to determine the viral titer (in Plaque Forming Units per ml, PFU/ml).

In Vivo Mouse Model of HSV Infection

This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of OG-L002.

  • Animals and Virus:

    • BALB/c mice.

    • Herpes Simplex Virus 2 (HSV-2).

  • Procedure:

    • Administer OG-L002 (e.g., 20 mg/kg/day) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 7 days) prior to infection.[1]

    • Infect the mice with a lethal or sub-lethal dose of HSV-2 (e.g., LD50 or LD90) via a relevant route (e.g., intranasal).[1]

    • Continue the treatment with OG-L002 for a defined period post-infection.

    • Monitor the mice for signs of disease and survival.

    • At specific time points post-infection (e.g., days 3, 5, and 10), euthanize a subset of mice and harvest the trigeminal ganglia.[1]

    • Extract DNA from the ganglia and perform qPCR to quantify the viral genome copy number as a measure of viral load.

Experimental Workflow

The logical flow of experiments to evaluate the antiviral potential of OG-L002 is illustrated below.

Experimental_Workflow cluster_1 In Vivo Models Start Start: Identify Potential LSD1 Inhibitors In_Vitro_Screening In Vitro Screening: LSD1 Demethylation Assay Start->In_Vitro_Screening Select_Lead Select Lead Compound: OG-L002 (High Potency & Selectivity) In_Vitro_Screening->Select_Lead Cell_Culture_Assays Cell-Based Assays Select_Lead->Cell_Culture_Assays Gene_Expression Viral IE Gene Expression (qRT-PCR) Cell_Culture_Assays->Gene_Expression Viral_Yield Viral Yield Assay (Plaque Assay) Cell_Culture_Assays->Viral_Yield Mechanism_Study Mechanism of Action Study: Chromatin Immunoprecipitation (ChIP) Cell_Culture_Assays->Mechanism_Study In_Vivo_Studies In Vivo Efficacy Studies Cell_Culture_Assays->In_Vivo_Studies Primary_Infection Mouse Model of Primary HSV Infection In_Vivo_Studies->Primary_Infection Latency_Reactivation Mouse Ganglion Explant Model of Latency/Reactivation In_Vivo_Studies->Latency_Reactivation End Conclusion: OG-L002 is a Potent Antiviral Agent In Vitro & In Vivo Primary_Infection->End Latency_Reactivation->End

Fig. 2: Experimental workflow for evaluating OG-L002.

Conclusion

This compound represents a promising class of antiviral compounds that target host epigenetic machinery rather than viral components. Its potent and selective inhibition of LSD1 leads to the effective suppression of HSV lytic replication and reactivation from latency by preventing the transcription of viral immediate-early genes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of OG-L002 and other LSD1 inhibitors for the treatment of viral diseases. Further research into the broader antiviral spectrum and the development of clinically viable formulations of OG-L002 is warranted.

References

The Potential of OG-L002 Hydrochloride in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the LSD1 Inhibitor OG-L002 Hydrochloride and its Preclinical Standing in Cancer Research

Introduction

This compound is a potent and specific inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. LSD1 is frequently overexpressed in a wide range of human cancers, including leukemia, breast, lung, colorectal, prostate, neuroblastoma, and bladder cancers, making it a compelling target for therapeutic intervention. By removing methyl groups from histone and non-histone proteins, LSD1 modulates gene expression, contributing to cancer cell proliferation, differentiation arrest, and survival. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its potential applications in oncology research.

Core Mechanism of Action: Inhibition of LSD1

This compound exerts its biological effects through the potent and selective inhibition of LSD1. In a cell-free assay, OG-L002 demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM against LSD1.[1] Its selectivity is noteworthy, exhibiting 36-fold and 69-fold greater potency against LSD1 compared to monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), respectively.[1]

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
LSD1 (cell-free)20
MAO-B720
MAO-A1380

Data sourced from cell-free assays.

Key Signaling Pathways Modulated by LSD1 Inhibition

The therapeutic potential of targeting LSD1 with inhibitors like OG-L002 lies in its ability to modulate critical signaling pathways implicated in tumorigenesis and cancer progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and stemness, and its aberrant activation is a hallmark of many cancers.[2] LSD1 has been shown to activate this pathway by downregulating Dickkopf-1 (DKK1), a negative regulator of the pathway. Inhibition of LSD1 can lead to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as c-Myc, which are critical for cancer cell proliferation.[2]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin_cyt β-catenin GSK3b->beta_catenin_cyt Phosphorylates for Degradation Axin Axin Axin->beta_catenin_cyt APC APC APC->beta_catenin_cyt Proteasome Proteasome beta_catenin_cyt->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocates OGL002 OG-L002 LSD1_cyt LSD1 OGL002->LSD1_cyt Inhibits LSD1_cyt->Dsh Modulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of OG-L002 on LSD1.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common event in many cancers.[3] LSD1 can influence the PI3K/AKT pathway, and its inhibition can lead to decreased phosphorylation of AKT, a key downstream effector of PI3K.[4] This, in turn, can suppress the pro-survival signals and induce apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Survival, Proliferation) mTOR->Downstream Promotes OGL002 OG-L002 LSD1_cyt LSD1 OGL002->LSD1_cyt Inhibits LSD1_cyt->PI3K Modulates Cell_Viability_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Treat Treat with OG-L002 (various concentrations) SeedCells->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for OG-L002 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers and is essential for the lytic replication and reactivation of herpes simplex virus (HSV).[3][5] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of OG-L002.

Mechanism of Action

OG-L002 functions by specifically inhibiting the demethylase activity of LSD1.[1][2][3] In the context of an HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters, where it demethylates repressive histone marks (H3K9me2), leading to viral gene expression and replication. By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to an increase in H3K9me2 levels at the viral IE promoters.[3] This results in the epigenetic silencing of viral IE genes, thereby blocking lytic replication and reactivation from latency.[2][3]

OG_L002_Mechanism_of_Action cluster_virus HSV Lytic Replication LSD1 LSD1 H3K9me2 Repressive Mark (H3K9me2) LSD1->H3K9me2 Demethylates IE_Promoters Viral IE Promoters H3K9me2->IE_Promoters Silences IE_Genes Viral IE Gene Expression IE_Promoters->IE_Genes Activates Replication Viral Replication IE_Genes->Replication OG_L002 OG-L002 OG_L002->LSD1

Figure 1. Mechanism of action of OG-L002 in inhibiting HSV replication.

Quantitative Data Summary

The inhibitory activity of OG-L002 has been quantified against its primary target, LSD1, and related monoamine oxidases (MAOs), as well as in various cell lines. The data highlights its potency and selectivity.

Target/Cell LineAssay TypeIC50 ValueReference
Biochemical Assays
LSD1Cell-Free Demethylase Assay20 nM (0.02 µM)[1][2][3]
MAO-ACell-Free Assay1.38 µM[2]
MAO-BCell-Free Assay0.72 µM[2]
Cell-Based Assays
HeLa Cells (HSV IE Gene Expression)Cell-Based Assay~10 µM[2][3]
HFF Cells (HSV IE Gene Expression)Cell-Based Assay~3 µM[2][3]

Experimental Protocols

Biochemical Assay: LSD1 Demethylase Activity (Amplex Red Assay)

This protocol describes a cell-free assay to determine the IC50 value of OG-L002 against recombinant human LSD1 protein. The assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction.

Materials:

  • Recombinant Human LSD1 Protein

  • Dimethylated H3K4 peptide substrate

  • This compound

  • Amplex Red Peroxide/Peroxidase Assay Kit

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black plates

  • Plate reader with fluorescence capabilities (Ex/Em: 540/590 nm)

  • DMSO

Protocol Workflow:

LSD1_Assay_Workflow start Start prep_compound Prepare serial dilutions of OG-L002 in DMSO start->prep_compound pre_incubation Pre-incubate LSD1 enzyme with OG-L002 dilutions prep_compound->pre_incubation add_substrate Initiate reaction by adding dimethylated H3K4 peptide pre_incubation->add_substrate incubation Incubate at 37°C for 30 minutes add_substrate->incubation add_detection Add Amplex Red and horseradish peroxidase incubation->add_detection read_plate Measure fluorescence at Ex: 540 nm / Em: 590 nm add_detection->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end Cell_Assay_Workflow start Start seed_cells Seed HeLa or HFF cells and allow attachment start->seed_cells treat_compound Treat cells with various concentrations of OG-L002 seed_cells->treat_compound infect_cells Infect cells with HSV at a specified MOI treat_compound->infect_cells incubation Incubate for a defined period (e.g., 12 hours) infect_cells->incubation harvest_cells Harvest cells and extract total RNA incubation->harvest_cells rt_qpcr Perform RT-qPCR for viral IE genes and housekeeping gene harvest_cells->rt_qpcr analyze Analyze relative gene expression and determine IC50 rt_qpcr->analyze end End analyze->end

References

OG-L002 Hydrochloride: In Vivo Experimental Design Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Dysregulation of LSD1 has been implicated in the pathogenesis of various diseases, including viral infections, cancer, and hematological disorders.[4][5][6] These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of this compound in preclinical models of Herpes Simplex Virus (HSV) infection, sickle cell disease (SCD), and cancer.

Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylase activity of LSD1.[1][2] In the context of viral infections like HSV, LSD1 is required for the initiation of viral immediate-early (IE) gene expression.[5][7] By inhibiting LSD1, OG-L002 promotes a repressive chromatin state on viral gene promoters, characterized by increased H3K9 methylation, thereby blocking viral replication and reactivation from latency.[5] In sickle cell disease, inhibition of LSD1 leads to the derepression of the fetal γ-globin gene, resulting in increased production of fetal hemoglobin (HbF), which can ameliorate the clinical manifestations of the disease.[2][6] In cancer, LSD1 is often overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways.[8][9] OG-L002 can thus reactivate tumor suppressor gene expression and inhibit cancer cell proliferation and metastasis.

Data Presentation

In Vitro Potency of OG-L002
TargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
LSD12069-fold36-fold[1]
MAO-A1380--[2]
MAO-B720--[2]
In Vivo Efficacy of OG-L002 in a Mouse Model of HSV Infection
Treatment GroupDose (mg/kg/day, i.p.)DurationViral Load Reduction in Trigeminal Ganglia (vs. Vehicle)Reference
OG-L00267 daysDose-dependent reduction[4][5]
OG-L002207 daysSignificant reduction[5]
OG-L002407 daysMaximal reduction observed[4][5]
In Vivo Efficacy of OG-L002 in a Sickle Cell Disease Mouse Model
Treatment GroupDose (µg/g/day)Duration% F-cells (vs. DMSO)Reduction in Sickled RBCsReference
OG-L00214 weeksIncreased to ~6% (from ~2.5%)Apparent reduction[2][10]
GSK-LSD1 (comparator)14 weeksIncreased to ~8% (from ~2.5%)Apparent reduction[2][10]

Experimental Protocols

In Vivo Model of Herpes Simplex Virus (HSV) Infection

This protocol is designed to evaluate the efficacy of this compound in a murine model of primary HSV-1 or HSV-2 infection.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween-80 in sterile water)[1]

  • 6-8 week old BALB/c mice

  • HSV-1 or HSV-2 strain

  • Acyclovir (positive control)

  • Sterile syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the experiment.

  • OG-L002 Formulation: Prepare a stock solution of this compound in DMSO. For in vivo administration, a common formulation involves a multi-step dilution into a vehicle like PEG300, Tween-80, and sterile water to ensure solubility and minimize toxicity.[1] A final concentration should be calculated based on the desired dose and an injection volume of 100-200 µL per mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (i.p.)

    • Group 2: OG-L002 (e.g., 20 mg/kg/day, i.p.)

    • Group 3: OG-L002 (e.g., 40 mg/kg/day, i.p.)

    • Group 4: Acyclovir (e.g., 100 mg/kg/day, oral gavage or i.p.)

  • Treatment and Infection:

    • Administer the assigned treatment daily for 7 days prior to infection.[5]

    • On day 7, infect the mice intranasally with a lethal or sub-lethal dose of HSV.[5]

    • Continue daily treatment for an additional 5-10 days post-infection.[5]

  • Endpoint Analysis:

    • Viral Load: At selected time points (e.g., days 3, 5, and 10 post-infection), euthanize a subset of mice from each group and harvest the trigeminal ganglia.[5] Determine viral DNA levels by qPCR.

    • Survival: Monitor the remaining mice for signs of disease and record survival rates for up to 21 days post-infection.

    • Toxicity: Monitor body weight and general health of the animals throughout the study.

In Vivo Model of Sickle Cell Disease (SCD)

This protocol outlines the evaluation of this compound in a transgenic mouse model of SCD (e.g., Townes model) to assess its ability to induce fetal hemoglobin.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • SCD mice (e.g., hα/hα::βS/βS, Townes model)[2]

  • Flow cytometry antibodies (anti-human HbF)

  • Reagents for complete blood count (CBC) and blood smear analysis

Procedure:

  • Animal Acclimation and Baseline Measures: Acclimate SCD mice for at least one week. Collect baseline blood samples for CBC and HbF analysis.

  • OG-L002 Formulation: Prepare a solution of OG-L002 in a suitable vehicle such as DMSO for daily administration.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., DMSO, i.p. or subcutaneous)

    • Group 2: OG-L002 (1 µg/g body weight per day)

  • Treatment: Administer the assigned treatment daily for 4 weeks.[2]

  • Endpoint Analysis:

    • Fetal Hemoglobin Levels: At the end of the treatment period, collect whole blood and stain with an anti-human HbF antibody. Analyze the percentage of F-cells by flow cytometry.[2]

    • Hematological Parameters: Perform a complete blood count to assess red blood cell numbers, hematocrit, and reticulocyte counts.[2]

    • RBC Morphology: Prepare blood smears and perform Wright-Giemsa staining to visually assess the number of sickled red blood cells.[2][10]

    • Gene Expression: Isolate RNA from hematopoietic tissues (e.g., bone marrow, spleen) and perform qRT-PCR to measure γ-globin mRNA expression levels.

In Vivo Xenograft Model of Cancer

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model. The specific cancer cell line and mouse strain should be chosen based on the cancer type of interest where LSD1 is implicated.

Materials:

  • This compound

  • Vehicle for in vivo administration

  • Cancer cell line with known LSD1 expression/dependency (e.g., HCT-116 for colorectal cancer, CWR22-RV1 for prostate cancer)[11][12]

  • Immunocompromised mice (e.g., Athymic Nude-Foxn1nu or SCID mice)

  • Standard chemotherapy for the chosen cancer type (optional, for combination studies)

Procedure:

  • Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Inoculate a suspension of cancer cells (e.g., 2.5 x 10^6 cells) subcutaneously into the flank of each mouse.[11]

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined average size (e.g., 125 mm³), randomize the mice into treatment groups.[11]

  • Treatment Groups:

    • Group 1: Vehicle control (daily i.p.)

    • Group 2: OG-L002 (dose to be determined by tolerability studies, e.g., daily i.p.)

    • Group 3: Standard-of-care chemotherapy (optional)

    • Group 4: OG-L002 in combination with standard-of-care chemotherapy (optional)

  • Treatment and Monitoring: Administer treatments as scheduled (e.g., daily for 4 weeks).[12] Measure tumor volume at regular intervals (e.g., twice weekly). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

    • Pharmacodynamic Markers: A portion of the tumor tissue can be flash-frozen or fixed for analysis of pharmacodynamic markers, such as changes in histone methylation (H3K4me2, H3K9me2) by Western blot or immunohistochemistry, and changes in the expression of LSD1 target genes by qRT-PCR.

    • Toxicity Assessment: Perform necropsy and collect major organs for histological analysis to assess any potential treatment-related toxicity.

Visualizations

OG_L002_HSV_Pathway cluster_virus Herpes Simplex Virus cluster_host Host Cell Nucleus Viral DNA Viral DNA IE Genes IE Genes Viral DNA->IE Genes Transcription LSD1 LSD1 H3K9me2 (Repressive) H3K9me2 (Repressive) LSD1->H3K9me2 (Repressive) Demethylates (removes repression) H3K4me2 (Active) H3K4me2 (Active) LSD1->H3K4me2 (Active) Demethylates (removes activation) H3K9me2 (Repressive)->IE Genes Suppresses H3K4me2 (Active)->IE Genes Activates OG-L002 OG-L002 OG-L002->LSD1 Inhibits

Caption: OG-L002 inhibits LSD1, leading to increased repressive H3K9 methylation on viral DNA and suppression of HSV immediate-early (IE) gene transcription.

OG_L002_SCD_Pathway cluster_erythroid Erythroid Precursor Cell γ-globin Gene γ-globin Gene Fetal Hemoglobin (HbF) Fetal Hemoglobin (HbF) γ-globin Gene->Fetal Hemoglobin (HbF) Expression LSD1 LSD1 Repressive Complex Repressive Complex LSD1->Repressive Complex Part of Repressive Complex->γ-globin Gene Silences OG-L002 OG-L002 OG-L002->LSD1 Inhibits OG_L002_Cancer_Workflow start Select Cancer Model (e.g., Xenograft) implant Implant Tumor Cells start->implant randomize Randomize into Treatment Groups implant->randomize treat Administer OG-L002 (or Vehicle/Control) randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor Daily monitor->treat endpoints Endpoint Analysis: - Tumor Volume - Pharmacodynamics - Toxicity monitor->endpoints

References

Application Notes and Protocols: OG-L002 Hydrochloride in Sickle Cell Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. A clinically validated therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. OG-L002 hydrochloride is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in the epigenetic silencing of the γ-globin genes, which are responsible for the production of the gamma-globin chains of HbF. Inhibition of LSD1 has emerged as a promising approach for reactivating HbF expression. These application notes provide a summary of the effects of OG-L002 in preclinical SCD models and detailed protocols for key experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in both in vivo and in vitro models of sickle cell disease.

Table 1: Effects of OG-L002 on Hematological Parameters in a Townes SCD Mouse Model [1][2]

ParameterControl (DMSO)OG-L002 (1 µg/g/day)GSK-LSD1 (1 µg/g/day)
F-cells (%) ~2.568
Reticulocytes (%) >502213
γ-globin mRNA induction (fold change) 14.46.3
Total HbF (%) 0.20.370.53
Red Blood Cell (RBC) Count DecreasedIncreasedIncreased
Hematocrit DecreasedIncreasedIncreased
RBC Distribution Width (RDW) IncreasedSignificantly ReducedSignificantly Reduced
Sickled RBCs PresentApparently ReducedApparently Reduced

Table 2: Effects of OG-L002 on Fetal Hemoglobin Induction in Human Erythroid Progenitor (CD34+) Cells [1]

TreatmentConcentration (µM)F-cells (%)
Control (DMSO) -Baseline
OG-L002 0.0547.2
OG-L002 0.157.1
Hydroxyurea (HU) 5039.3
RN-1 0.0536.1
RN-1 0.130.1

Signaling Pathway and Experimental Workflows

Signaling Pathway of LSD1 Inhibition for HbF Induction

LSD1_Pathway Mechanism of HbF Induction by OG-L002 cluster_gene γ-globin Gene γ-globin γ-globin HbF_Induction Increased Fetal Hemoglobin (HbF) γ-globin->HbF_Induction Transcription & Translation OG-L002 This compound LSD1 LSD1 OG-L002->LSD1 Inhibits Histone_Demethylation Histone Demethylation (Repressive Marks) LSD1->Histone_Demethylation Mediates Gene_Repression Gene Repression Histone_Demethylation->Gene_Repression Leads to Gene_Repression->γ-globin InVivo_Workflow In Vivo Evaluation of OG-L002 in SCD Mice SCD_Mice Townes SCD Mice (hα/hα::βS/βS) Treatment Daily Treatment (4 weeks) - OG-L002 (1 µg/g) - Control (DMSO) SCD_Mice->Treatment Blood_Collection Peripheral Blood Collection Treatment->Blood_Collection Analysis Analysis Blood_Collection->Analysis F_cell F-cell Quantification (Flow Cytometry) Analysis->F_cell Reticulocyte Reticulocyte Count (Thiazole Orange Staining) Analysis->Reticulocyte CBC Complete Blood Count (RBC, Hct, RDW) Analysis->CBC Morphology RBC Morphology (Wright-Giemsa Stain) Analysis->Morphology InVitro_Workflow In Vitro Evaluation of OG-L002 in Human Cells CD34_Cells Isolate Human Primary CD34+ Cells Expansion Expansion Phase (7 days) CD34_Cells->Expansion Differentiation Erythroid Differentiation Phase (3 days) Expansion->Differentiation Treatment Treatment with OG-L002 (0.05 µM, 0.1 µM) for 5 days Differentiation->Treatment Analysis Flow Cytometry Analysis for HbF-positive cells (F-cells) Treatment->Analysis

References

Application Notes and Protocols: OG-L002 Hydrochloride Treatment in HeLa and HFF Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and specific small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] LSD1 plays a critical role in cellular processes by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[6] Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and viral infections. These application notes provide detailed protocols for studying the effects of this compound on the cervical cancer cell line, HeLa, and the normal human foreskin fibroblast cell line, HFF.

Mechanism of Action

OG-L002 acts as a competitive inhibitor of LSD1, preventing the demethylation of its histone substrates. This inhibition leads to an increase in the levels of repressive histone marks, such as H3K9me2, particularly at the promoters of specific genes.[3][7] In the context of viral infections like Herpes Simplex Virus (HSV), this epigenetic modification results in the silencing of viral immediate-early genes, thereby inhibiting viral replication.[1][2][3][7] Beyond its antiviral effects, the inhibition of LSD1 by OG-L002 is expected to induce cell cycle arrest and apoptosis in cancer cells due to the role of LSD1 in regulating genes involved in cell proliferation and survival.[1][8][9]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
LSD1Cell-free demethylase assay20 nM[1][3][4]
MAO-ACell-free assay1.38 µM[2][4]
MAO-BCell-free assay0.72 µM[2][4]

Table 2: Cellular Activity of this compound

Cell LineApplicationEffectIC50 / Effective ConcentrationReference
HeLaHSV IE Gene ExpressionInhibition~10 µM[2][3][7]
HFFHSV IE Gene ExpressionInhibition~3 µM[2][3][7]
HeLaCytotoxicityNo significant toxicityUp to 50 µM[1][3]
HFFCytotoxicityNo significant toxicityUp to 50 µM[1][3]
HeLa / HFFChromatin Modification20- to 30-fold increase in H3K9me2 on viral promoters50 µM[3][7]

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on HeLa and HFF cells.

Cell Culture and Maintenance

Protocol for HeLa Cells:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach with Trypsin-EDTA and re-seed at a 1:3 to 1:6 ratio.

Protocol for HFF-1 Cells:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach confluency, detach with Trypsin-EDTA and re-seed at a 1:5 to 1:7 ratio.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw the stock solution and dilute to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of OG-L002 on cell proliferation and viability.

  • Procedure:

    • Seed HeLa or HFF cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by OG-L002.

  • Procedure:

    • Seed HeLa or HFF cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of OG-L002 on cell cycle progression.

  • Procedure:

    • Seed HeLa or HFF cells and treat with this compound as for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for analyzing changes in protein expression, such as histone methylation marks or apoptosis-related proteins.

  • Procedure:

    • Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-H3K9me2, anti-PARP, anti-Caspase-3, anti-p21, anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunofluorescence

This protocol allows for the visualization of subcellular protein localization and expression.

  • Procedure:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies in a humidified chamber for 1-2 hours.

    • Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

Signaling Pathway of OG-L002 Action

OG_L002_Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Outcomes OG_L002 This compound LSD1 LSD1 (KDM1A) OG_L002->LSD1 Inhibition H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylation H3K9me2_3 H3K9me2/3 (Repressive Mark) Gene_Repression Target Gene Repression (e.g., Viral IE genes, Pro-proliferative genes) Apoptosis Apoptosis Gene_Repression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest

Caption: Mechanism of this compound action.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_assays Downstream Assays start Seed HeLa or HFF cells treatment Treat with this compound start->treatment incubation Incubate for specified time treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle western Western Blotting harvest->western if Immunofluorescence harvest->if

Caption: General workflow for cellular experiments.

Logical Relationship of Apoptosis and Cell Cycle Arrest

Apoptosis_CellCycle_Logic LSD1_inhibition LSD1 Inhibition by OG-L002 p53_pathway p53 Pathway Activation LSD1_inhibition->p53_pathway p21_upregulation p21 Upregulation p53_pathway->p21_upregulation bax_upregulation Bax Upregulation p53_pathway->bax_upregulation bcl2_downregulation Bcl-2 Downregulation p53_pathway->bcl2_downregulation cdk_inhibition CDK Inhibition p21_upregulation->cdk_inhibition g1_arrest G1 Cell Cycle Arrest cdk_inhibition->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis mito_pathway Mitochondrial Apoptosis Pathway bax_upregulation->mito_pathway bcl2_downregulation->mito_pathway caspase_activation Caspase Activation mito_pathway->caspase_activation caspase_activation->apoptosis

References

Application Notes and Protocols: OG-L002 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical mouse models. This document includes a summary of its mechanism of action, established dosage regimens for viral infection and hematological disease models, and detailed protocols for its preparation and administration. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.

Introduction

This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, OG-L002 can modulate gene expression, making it a valuable tool for studying various pathological processes and a potential therapeutic agent. Notably, OG-L002 has demonstrated efficacy in preclinical models of viral infections and sickle cell disease (SCD).[3][4][5] In viral infections such as Herpes Simplex Virus (HSV), inhibition of LSD1 by OG-L002 leads to an increase in repressive histone marks (H3K9-me2) on viral immediate-early gene promoters, thereby suppressing viral replication and reactivation from latency.[4][6] In the context of SCD, LSD1 inhibition has been shown to induce the expression of fetal hemoglobin (γ-globin), which can ameliorate the clinical manifestations of the disease.[3][7][8]

Data Presentation

Table 1: In Vivo Dosage of this compound in Mouse Models
Mouse Model Disease Dosage Administration Route Frequency Duration Observed Effects Reference
BALB/cHerpes Simplex Virus (HSV-2) Infection6, 20, 40 mg/kgIntraperitoneal (i.p.)Daily7 daysReduced levels of detectable viral genomes in ganglia in a dose-dependent manner.[4][9][10]
Townes (hα/hα::βS/βS)Sickle Cell Disease (SCD)1 mg/g (1000 mg/kg)Intraperitoneal (i.p.)Daily4 weeksIncreased percentage of F-cells (HbF-positive cells), induced γ-globin mRNA expression, reduced reticulocytes and sickled red blood cells.[3][5]

Note: The dosage of 1 mg/g (1000 mg/kg) used in the sickle cell disease model is exceptionally high. Researchers should exercise extreme caution and consider this dose in the specific context of the published study. It is highly advisable to conduct preliminary dose-escalation and toxicity studies before adopting such a high dosage.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.[10]

    • Ensure the powder is completely dissolved by gentle vortexing or warming. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Formulation:

    • The following is an example of a vehicle formulation suitable for intraperitoneal injection. The final concentration of the components may need to be optimized for your specific dose.

    • For a final solution, a common vehicle consists of DMSO, PEG300, Tween-80, and saline.

    • Example for a 1 mL working solution:

      • In a sterile tube, add 50 µL of the 20 mg/mL this compound DMSO stock solution.[10]

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[10]

      • Add 50 µL of Tween-80 and mix again until the solution is clear.[10]

      • Add 500 µL of sterile saline to bring the final volume to 1 mL.[10]

      • Mix thoroughly. The final solution should be clear. It is recommended to use the freshly prepared solution immediately.

Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.

Materials:

  • Prepared this compound dosing solution

  • Mouse restraint device (optional)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol and sterile gauze

  • Sharps container

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done manually by scruffing the mouse or using a restraint device.[11]

    • Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[11][12]

  • Injection Site Identification:

    • The preferred site for i.p. injection is the lower right quadrant of the abdomen.[11][13] This location helps to avoid puncturing the cecum, which is typically on the left side, and the bladder.

  • Administration:

    • Wipe the injection site with a sterile gauze pad moistened with 70% ethanol.

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.

    • Insert the needle, with the bevel facing up, into the identified injection site at a 30-45 degree angle.[11][12]

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12][13]

    • If no fluid is aspirated, slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as dictated by your experimental protocol and institutional guidelines.

Mandatory Visualizations

Signaling_Pathway_HSV cluster_virus Herpes Simplex Virus (HSV) cluster_host Host Cell Nucleus Viral_DNA Viral DNA IE_Genes Immediate Early (IE) Genes Viral_DNA->IE_Genes Transcription LSD1 LSD1 (KDM1A) H3K9 Histone H3K9 LSD1->H3K9 Demethylates LSD1->Block Repressive_Chromatin Repressive Chromatin (H3K9-me2) H3K9->Repressive_Chromatin Viral_Replication Viral Replication IE_Genes->Viral_Replication Repressive_Chromatin->IE_Genes Silences OG_L002 OG-L002 Hydrochloride OG_L002->LSD1 Inhibits

Caption: LSD1 Inhibition by OG-L002 in HSV Infection.

Signaling_Pathway_SCD cluster_erythroid Erythroid Precursor Cell LSD1 LSD1 (KDM1A) Repressive_Complex Repressive Complex LSD1->Repressive_Complex Part of PGC1a PGC-1α LSD1->PGC1a Represses gamma_Globin_Gene γ-Globin Gene (HBG1/2) HbF_Production Fetal Hemoglobin (HbF) Production gamma_Globin_Gene->HbF_Production Repressive_Complex->gamma_Globin_Gene Silences PGC1a->gamma_Globin_Gene Activates OG_L002 OG-L002 Hydrochloride OG_L002->LSD1 Inhibits Amelioration Amelioration of SCD Pathology HbF_Production->Amelioration

Caption: LSD1 Inhibition by OG-L002 in Sickle Cell Disease.

Experimental_Workflow Start Start: Experimental Design Preparation 1. Preparation of OG-L002 Dosing Solution Start->Preparation Animal_Handling 2. Animal Acclimatization & Handling Preparation->Animal_Handling Administration 3. Intraperitoneal Administration of OG-L002 Animal_Handling->Administration Monitoring 4. Daily Monitoring & Dosing Regimen Administration->Monitoring Endpoint 5. Endpoint Analysis (e.g., Viral Load, Hematology) Monitoring->Endpoint Data_Analysis 6. Data Analysis & Interpretation Endpoint->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: In Vivo Experimental Workflow for OG-L002.

References

OG-L002 Hydrochloride: Application Notes and Protocols for Studying Viral Latency and Reactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral latency, a state where a virus lies dormant within a host cell, poses a significant challenge to antiviral therapy. The subsequent reactivation of these latent viruses can lead to recurrent disease. A key mechanism in the regulation of viral latency and reactivation is the epigenetic modification of the viral genome. OG-L002 hydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in this process. By inhibiting LSD1, OG-L002 promotes a repressive chromatin state on viral promoters, effectively silencing viral gene expression and preventing reactivation. These application notes provide detailed protocols for utilizing this compound as a tool to study and modulate viral latency and reactivation, with a primary focus on Herpes Simplex Virus (HSV). Additionally, its activity against other DNA viruses like human cytomegalovirus (hCMV) and adenovirus is noted.[1]

Mechanism of Action

This compound is a potent and specific inhibitor of LSD1 (KDM1A), an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] In the context of viral infection, particularly with HSV, LSD1 is recruited to the viral immediate-early (IE) gene promoters. The demethylase activity of LSD1 removes repressive histone marks (specifically H3K9me2), leading to a more open chromatin structure that is permissive for transcription. This allows for the expression of viral IE genes, which is the first step in the lytic replication cycle and reactivation from latency.[3]

This compound competitively inhibits the enzymatic activity of LSD1. This inhibition leads to the accumulation of repressive dimethylated H3K9 (H3K9me2) on the viral IE gene promoters.[3] The increased H3K9me2 marks result in a compacted, heterochromatin-like state of the viral DNA, which physically blocks the transcriptional machinery from accessing the viral genes. Consequently, the expression of viral IE genes is suppressed, leading to the inhibition of lytic replication and the maintenance of a latent state.[3][4]

OG_L002_Mechanism cluster_virus Viral Lytic Cycle / Reactivation cluster_epigenetics Epigenetic Regulation Viral IE Promoters Viral IE Promoters Viral IE Gene Expression Viral IE Gene Expression Viral IE Promoters->Viral IE Gene Expression Drives Lytic Replication Lytic Replication Viral IE Gene Expression->Lytic Replication Leads to LSD1 LSD1 LSD1->Viral IE Promoters Activates H3K9me2 Repressive H3K9me2 LSD1->H3K9me2 Removes H3K9me2->Viral IE Promoters Silences OG-L002 OG-L002 OG-L002->LSD1 Inhibits

Caption: Mechanism of OG-L002 in inhibiting viral reactivation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

ParameterValueSpecies/SystemReference
LSD1 IC50 20 nMCell-free assay[2][5][6]
MAO-A IC50 1.38 µMCell-free assay[5][6]
MAO-B IC50 0.72 µMCell-free assay[5][6]
HSV IE Gene Expression IC50 ~3 µMHFF cells[4][5]
HSV IE Gene Expression IC50 ~10 µMHeLa cells[4][5]

Experimental Protocols

In Vitro Inhibition of Viral Reactivation in Cell Culture

This protocol describes the treatment of latently infected cells with OG-L002 to assess its ability to prevent viral reactivation.

In_Vitro_Workflow A Seed HeLa or HFF cells B Infect with HSV-1 (e.g., 0.1 PFU/cell) A->B C Establish Latency (optional, model-dependent) B->C D Pre-treat with OG-L002 (e.g., 50 µM for 4h) C->D E Induce Reactivation (e.g., with Trichostatin A) D->E F Incubate for 24-48h E->F G Harvest Cells/Supernatant F->G H Analyze Viral Gene Expression (qRT-PCR) G->H I Determine Viral Titer (Plaque Assay) G->I

Caption: Workflow for in vitro viral reactivation studies.

Materials:

  • HeLa or Human Foreskin Fibroblast (HFF) cells

  • Herpes Simplex Virus 1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR)

  • Reagents for plaque assay

Procedure:

  • Cell Seeding: Seed HeLa or HFF cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell.

  • Treatment: Four hours prior to the induction of reactivation, treat the cells with the desired concentrations of this compound (e.g., 10 µM, 50 µM). A DMSO-only control should be included.

  • Reactivation: Induce viral reactivation using a known stimulus, such as the histone deacetylase inhibitor Trichostatin A (TSA).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvesting: Harvest the cell supernatant to determine viral yield and the cell monolayer for RNA extraction.

  • Analysis:

    • Viral Yield: Perform a plaque assay on Vero cells using the harvested supernatant to determine the viral titer (PFU/mL).

    • Gene Expression: Extract total RNA from the cell monolayer, synthesize cDNA, and perform qRT-PCR to quantify the expression of viral immediate-early genes (e.g., ICP0, ICP4, ICP27) relative to a housekeeping gene (e.g., 18S rRNA).

Chromatin Immunoprecipitation (ChIP) Assay for H3K9me2 on Viral Promoters

This protocol is for assessing the enrichment of the repressive H3K9me2 mark on viral IE gene promoters following OG-L002 treatment.

Materials:

  • HSV-1 infected cells treated with OG-L002 or DMSO control

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine (0.125 M final concentration) to quench cross-linking

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Micrococcal nuclease or sonicator for chromatin shearing

  • Antibody against H3K9me2 and a control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting viral IE promoters (e.g., ICP0, ICP27) and a control cellular locus.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 0.125 M glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using a sonicator or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the cleared chromatin overnight at 4°C with an antibody against H3K9me2 or a control IgG.

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoters of viral IE genes. The results should be expressed as a percentage of the input DNA. An increase in H3K9me2 enrichment is expected in OG-L002 treated cells compared to the DMSO control.[3]

Mouse Ganglion Explant Model for HSV Reactivation

This protocol describes an ex vivo model to study the effect of OG-L002 on HSV reactivation from latently infected mouse trigeminal ganglia.

Materials:

  • Latently infected mice (e.g., BALB/c mice infected with HSV-1)

  • Surgical tools for dissection

  • DMEM with 10% FBS and antibiotics

  • This compound

  • 6-well plates

  • Vero cells for co-culture

Procedure:

  • Establishment of Latency: Establish a latent HSV-1 infection in mice according to established protocols.

  • Ganglia Dissection: Euthanize latently infected mice and aseptically dissect the trigeminal ganglia.

  • Explant Culture: Place individual ganglia in wells of a 6-well plate containing DMEM with 10% FBS.

  • Treatment: Add this compound at various concentrations to the culture medium. Include a no-drug control.

  • Co-culture: The ganglia can be co-cultured on a monolayer of Vero cells to facilitate the detection of reactivated virus.

  • Monitoring Reactivation: Monitor the Vero cell monolayer daily for the appearance of cytopathic effect (CPE), which indicates viral reactivation.

  • Quantification: The time to reactivation and the frequency of reactivation can be recorded. The supernatant can also be collected at different time points to quantify viral titers by plaque assay.

Broader Antiviral Applications

Studies have shown that OG-L002 is also effective at suppressing the initial gene expression of other DNA viruses, including human cytomegalovirus (hCMV) and adenovirus type 5.[1] This suggests that LSD1-mediated epigenetic control is a common regulatory mechanism for multiple viral pathogens, making OG-L002 a valuable tool for broader antiviral research.[1]

Conclusion

This compound is a powerful research tool for investigating the epigenetic mechanisms underlying viral latency and reactivation. Its high potency and selectivity for LSD1 allow for the targeted manipulation of the chromatin state of viral genomes. The protocols outlined in these application notes provide a framework for utilizing OG-L002 to inhibit viral reactivation in both in vitro and ex vivo models, and to dissect the molecular events that govern the switch between latent and lytic viral life cycles.

References

Application Notes and Protocols for OG-L002 Hydrochloride in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

OG-L002 hydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is overexpressed in a wide range of human cancers, including breast, prostate, lung, and bladder cancers, as well as neuroblastoma and leukemias, making it a promising target for cancer therapy.[3] Inhibition of LSD1 has been shown to suppress cancer cell proliferation, induce apoptosis, and inhibit metastasis.[4][5]

These application notes provide an overview of the use of this compound in cancer cell line experiments, including protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on relevant signaling pathways.

Product Information

FeatureDescription
Product Name This compound
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)
IC50 (Cell-Free Assay) 20 nM[6]
IC50 (HeLa cells) ~10 µM[7]
IC50 (HFF cells) ~3 µM[7]
Selectivity Exhibits 36- and 69-fold selectivity over MAO-B and MAO-A, respectively.[8]
Molecular Weight 225.29 g/mol
Formula C15H15NO
Solubility Soluble in DMSO (45 mg/mL)
Storage Store at -20°C for up to 1 year or at -80°C for up to 2 years.

Data Presentation

Table 1: In Vitro Efficacy of LSD1 Inhibitors in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various LSD1 inhibitors across a panel of cancer cell lines. While specific data for OG-L002 across a broad range of cancer cell lines is limited, the data for other selective LSD1 inhibitors can provide a reference for designing experiments with OG-L002. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line of interest.

Cancer TypeCell LineLSD1 InhibitorIC50 (µM)Reference
Liver CancerHepG2Compound 140.93[9]
Liver CancerHEP3BCompound 142.09[9]
Liver CancerHUH6Compound 141.43[9]
Liver CancerHUH7Compound 144.37[9]
Prostate CancerPC3Compound 1452.03% inhibition at 10 µM
Breast CancerMCF7Compound 1449.72% inhibition at 10 µM
LeukemiaHL-60Compound 1435.66% inhibition at 10 µM
Lung CancerA549Compound 1441.07% inhibition at 10 µM
LeukemiaTHP-1GSK-690~70% clonogenic inhibition at 10 µM[3]
LeukemiaMV4-11GSK-690~80% clonogenic inhibition at 10 µM[3]

Signaling Pathways

LSD1 regulates a complex network of signaling pathways implicated in cancer progression. Inhibition of LSD1 by OG-L002 is expected to modulate these pathways, leading to anti-tumor effects.

LSD1_Signaling_Pathways cluster_nucleus Nucleus cluster_effects Cellular Effects LSD1 LSD1 H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylates p53 p53 LSD1->p53 demethylates STAT3 STAT3 LSD1->STAT3 demethylates E2F1 E2F1 LSD1->E2F1 demethylates cMyc c-Myc LSD1->cMyc activates YAP YAP LSD1->YAP activates Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin activates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT activates EMT EMT LSD1->EMT promotes Notch Notch Pathway LSD1->Notch regulates Proliferation Cell Proliferation LSD1->Proliferation promotes Apoptosis Apoptosis LSD1->Apoptosis inhibits Metastasis Metastasis LSD1->Metastasis promotes Differentiation Differentiation LSD1->Differentiation inhibits OG_L002 OG-L002 OG_L002->LSD1 inhibits

Caption: LSD1 Signaling Pathways in Cancer.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. Optimal conditions, such as cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line.

Cell Viability Assay (MTT or CCK-8)

This protocol is for determining the cytotoxic effects of OG-L002 on cancer cell lines.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of OG-L002 B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at the appropriate wavelength F->G H Calculate cell viability and IC50 G->H

Caption: Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of OG-L002 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted OG-L002 solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by OG-L002.

Apoptosis_Assay_Workflow A Seed cells in a 6-well plate B Treat cells with OG-L002 for the desired time A->B C Harvest cells (including floating cells) B->C D Wash cells with cold PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark for 15 minutes F->G H Analyze by flow cytometry G->H

Caption: Apoptosis Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of OG-L002 for 24-48 hours.

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of OG-L002 on cell cycle distribution.

Cell_Cycle_Analysis_Workflow A Seed and treat cells with OG-L002 B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Incubate at 4°C for at least 2 hours C->D E Wash cells to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze by flow cytometry G->H

Caption: Cell Cycle Analysis Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with OG-L002 as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting

This protocol is for assessing changes in protein expression levels following treatment with OG-L002.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against H3K4me2, H3K9me2, p53, c-Myc, β-catenin, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with OG-L002 for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in control group Cell seeding density is too low or too high; contamination.Optimize seeding density; check for contamination.
High variability between replicates Inconsistent cell seeding; pipetting errors.Ensure uniform cell suspension and accurate pipetting.
No effect of OG-L002 Incorrect concentration; insufficient incubation time; inactive compound.Perform a dose-response and time-course experiment; verify compound activity.
High background in Western blotting Insufficient blocking; primary antibody concentration too high.Increase blocking time; optimize antibody dilution.
Weak signal in Western blotting Insufficient protein loading; low primary antibody concentration; inactive ECL reagent.Increase protein amount; increase antibody concentration; use fresh ECL reagent.

Conclusion

This compound is a valuable tool for investigating the role of LSD1 in cancer biology. The protocols provided here offer a starting point for researchers to explore the anti-cancer effects of this potent inhibitor in various cancer cell line models. As with any experimental system, optimization of the protocols for specific cell lines and experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for OG-L002 Hydrochloride in Amplex Red Peroxide/Peroxidase-Coupled Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The enzymatic activity of LSD1 results in the production of hydrogen peroxide (H₂O₂) as a byproduct.[1][3] The Amplex Red peroxide/peroxidase-coupled assay provides a highly sensitive and continuous fluorometric method to detect H₂O₂.[4][5] In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[2][4] This application note provides a detailed protocol for utilizing the Amplex Red assay to quantify the inhibitory activity of this compound on LSD1.

Principle of the Assay

The core of this application lies in the enzymatic reaction of LSD1 and the subsequent detection of a byproduct. LSD1 catalyzes the demethylation of its histone substrate, producing formaldehyde and hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is directly proportional to the enzymatic activity of LSD1. By introducing the Amplex Red reagent and HRP, the H₂O₂ produced reacts to generate resorufin, a stable and highly fluorescent molecule with excitation and emission maxima of approximately 571 nm and 585 nm, respectively.[4] The inhibitory effect of this compound on LSD1 activity can be quantified by measuring the reduction in fluorescence signal.

Data Presentation

The inhibitory potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC₅₀SelectivityReference
This compoundLSD1Cell-free Amplex Red Assay20 nM36-fold vs. MAO-B, 69-fold vs. MAO-A[1]

Table 1: Inhibitory activity of this compound against LSD1.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental setup, the following diagrams are provided.

LSD1_Signaling_Pathway cluster_nucleus Nucleus H3K4me2 Histone H3 (Lys4-me2) LSD1 LSD1 H3K4me2->LSD1 Substrate H3K4me1 Histone H3 (Lys4-me1) LSD1->H3K4me1 Demethylation H2O2 H₂O₂ LSD1->H2O2 Byproduct OGL002 OG-L002 HCl OGL002->LSD1 Inhibition CoREST CoREST CoREST->LSD1 Forms complex with

Caption: LSD1 Signaling Pathway and Inhibition by OG-L002 HCl.

Amplex_Red_Assay_Workflow cluster_assay Amplex Red Assay LSD1_Substrate LSD1 Enzyme + Histone Substrate OGL002_HCl Add OG-L002 HCl (or vehicle control) LSD1_Substrate->OGL002_HCl Incubation1 Incubate OGL002_HCl->Incubation1 H2O2_Production H₂O₂ Production Incubation1->H2O2_Production Amplex_Red_Mix Add Amplex Red Reagent + HRP H2O2_Production->Amplex_Red_Mix Incubation2 Incubate (protected from light) Amplex_Red_Mix->Incubation2 Resorufin Resorufin Formation (Fluorescent) Incubation2->Resorufin Measurement Measure Fluorescence (Ex: 571 nm, Em: 585 nm) Resorufin->Measurement

Caption: Experimental Workflow for the Amplex Red-based LSD1 Assay.

Experimental Protocols

Materials and Reagents
  • This compound (prepare a stock solution in DMSO, e.g., 10 mM)[1]

  • Recombinant human LSD1 enzyme

  • Histone H3 peptide substrate (e.g., H3K4me1/2 peptide)

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (containing Amplex Red reagent, DMSO, HRP, and reaction buffer)[4]

  • 96-well black, flat-bottom microplates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Multichannel pipette

  • Fluorescence microplate reader

Preparation of Reagents
  • This compound Working Solutions : Prepare serial dilutions of the this compound stock solution in reaction buffer to achieve the desired final concentrations for the dose-response curve.

  • Amplex Red/HRP Working Solution : Just before use, prepare the working solution according to the manufacturer's instructions.[4] Typically, this involves diluting the Amplex Red reagent and HRP in the provided reaction buffer. Protect this solution from light.[4]

  • LSD1 Enzyme and Substrate : Dilute the LSD1 enzyme and histone H3 peptide substrate to their final working concentrations in reaction buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar range for the substrate.

Assay Protocol
  • Enzyme Reaction Setup :

    • To each well of a 96-well black microplate, add 50 µL of the diluted LSD1 enzyme solution.

    • Add 25 µL of the various concentrations of this compound or vehicle control (DMSO in reaction buffer) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction :

    • Add 25 µL of the histone H3 peptide substrate solution to each well to initiate the demethylation reaction.

    • The total reaction volume is now 100 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal incubation time may need to be determined based on enzyme activity.

  • Detection of Hydrogen Peroxide :

    • Following the enzyme reaction incubation, add 100 µL of the Amplex Red/HRP working solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Fluorescence Measurement :

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 571 nm and emission at approximately 585 nm.[4]

Data Analysis
  • Background Subtraction : Subtract the fluorescence reading of a no-enzyme control from all experimental readings.

  • Percentage Inhibition Calculation : Calculate the percentage of LSD1 inhibition for each concentration of this compound using the following formula:

  • IC₅₀ Determination : Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of compounds or buffer components. Contamination of reagents with H₂O₂.Run appropriate controls (no enzyme, no substrate). Prepare fresh buffers.
Low signal-to-noise ratio Insufficient enzyme activity or incubation time.Optimize enzyme and substrate concentrations. Increase incubation time.
Inconsistent results Pipetting errors. Temperature fluctuations. Light exposure of Amplex Red reagent.Use calibrated pipettes. Maintain a constant temperature. Protect the Amplex Red reagent from light at all times.[4]

Conclusion

The Amplex Red peroxide/peroxidase-coupled assay is a robust and sensitive method for determining the inhibitory activity of compounds like this compound on the H₂O₂-producing enzyme LSD1. The detailed protocol and guidelines provided in this application note will enable researchers to accurately assess the potency of LSD1 inhibitors and advance their drug discovery efforts.

References

Troubleshooting & Optimization

Optimizing OG-L002 hydrochloride concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of OG-L002 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2] Its primary mechanism of action is the inhibition of LSD1's demethylase activity, which leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me2) and lysine 9 (H3K9me2).[3][4] These histone modifications are associated with changes in gene expression, ultimately impacting cellular processes such as proliferation, differentiation, and viral gene expression.

Q2: In which solvents should I dissolve this compound?

A2: this compound is soluble in DMSO and Ethanol. It is insoluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What are the known off-target effects of this compound?

A4: OG-L002 exhibits some selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively, compared to 20 nM for LSD1 in cell-free assays.[5] At higher concentrations, inhibition of MAO-A and MAO-B could be a potential off-target effect to consider. It is always recommended to use the lowest effective concentration to minimize off-target effects.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of OG-L002 in cell culture medium The final concentration of DMSO in the medium is too high. The compound has limited solubility in aqueous solutions.Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing. If precipitation persists, consider preparing a fresh dilution.
Inconsistent or no observable effect on cells The concentration of OG-L002 is too low. The incubation time is not optimal. The compound may have degraded.Determine the optimal concentration for your specific cell line by performing a dose-response experiment (e.g., using an MTT assay). Optimize the incubation time based on the biological question you are addressing. Ensure proper storage of the compound and stock solutions to prevent degradation.
High levels of cell death or cytotoxicity The concentration of OG-L002 is too high. The solvent (DMSO) concentration is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line. Prepare a vehicle control with the same final concentration of DMSO to ensure that the observed toxicity is due to the compound and not the solvent.
Variability between experiments Inconsistent cell seeding density. Variations in treatment duration. Inconsistent preparation of OG-L002 dilutions.Ensure consistent cell seeding density across all experiments as this can influence drug response. Standardize the treatment duration. Prepare fresh dilutions of OG-L002 for each experiment from a validated stock solution.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineApplicationIC50 / Effective ConcentrationReference
HeLaAntiviral (HSV IE gene expression)~10 μM[1][2]
Human Foreskin Fibroblasts (HFF)Antiviral (HSV IE gene expression)~3 μM[1][2]
Human primary CD34+ cellsFetal hemoglobin synthesis0.05 - 0.1 µM[7]
Sickle iPSC-derived erythroblastsFetal hemoglobin synthesis0.05 - 0.1 µM[7]
Human induced pluripotent stem cells (hiPSCs)Inhibition of proliferation> 40 µM (ineffective)[4]

Note: The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

  • Treatment: Remove the old medium from the wells and add the different concentrations of OG-L002. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the OG-L002 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone Methylation

This protocol describes how to assess the effect of this compound on the levels of H3K4me2 and H3K9me2.

Materials:

  • Cells treated with OG-L002 and vehicle control

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-H3K9me2, and anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with OG-L002 for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels to determine the effect of OG-L002 treatment.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 demethylates p53 p53 LSD1->p53 regulates Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin regulates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT regulates Gene_Activation Target Gene Activation H3K4me2->Gene_Activation promotes Gene_Repression Target Gene Repression H3K9me2->Gene_Repression promotes p53->Gene_Repression Wnt_beta_catenin->Gene_Activation PI3K_AKT->Gene_Activation OG_L002 OG-L002 hydrochloride OG_L002->LSD1 inhibits

Caption: LSD1 Signaling Pathway and the inhibitory effect of OG-L002.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with OG-L002 (various concentrations) A->B C 3. Incubate for defined period B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data & Determine IC50 G->H Western_Blot_Workflow cluster_workflow Western Blot for Histone Methylation Workflow A 1. Cell Treatment (OG-L002 vs Vehicle) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (H3K4me2, H3K9me2, Total H3) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

References

OG-L002 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OG-L002 Hydrochloride

This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1][2] For shorter-term storage, some suppliers suggest 2-8°C, provided the compound is kept desiccated.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in appropriate solvents such as DMSO or ethanol. For long-term storage, it is recommended to aliquot the stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[2][4] Under these conditions, solutions are stable for at least one to two years.[2][4] For short-term storage of up to one month, -20°C is acceptable.[2]

Q3: What are the known solubilities of OG-L002 and its hydrochloride salt?

A3: The solubility of OG-L002 and its hydrochloride salt varies depending on the solvent. The following table summarizes the reported solubility data.

SolventOG-L002 SolubilityThis compound Solubility
DMSO50 mg/mL[1], 45 mg/mL[2]20 mg/mL (clear solution)[3]
DMF50 mg/mL[1]Not specified
Ethanol10 mg/mL[1]Not specified
WaterNot specified20 mg/mL (clear solution)[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]Not specified

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate the parent compound from any potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis by HPLC-UV:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a reversed-phase C18 column.

  • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Use UV detection at the λmax of OG-L002 (260 nm).[1]

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare 1 mg/mL OG-L002 HCl Stock Solution B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (Light Exposure) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV Analysis (C18 Column) G->H I Quantify Degradation H->I G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Solution Instability or Precipitation Cause1 Exceeded Solubility Problem->Cause1 Cause2 Temperature Fluctuation Problem->Cause2 Cause3 Solvent Evaporation Problem->Cause3 Cause4 Chemical Degradation Problem->Cause4 Solution1 Check Solubility & Dilute/Warm Cause1->Solution1 Solution2 Gently Warm & Vortex Cause2->Solution2 Solution3 Ensure Proper Sealing / Prepare Fresh Cause3->Solution3 Solution4 Prepare Fresh / Aliquot Stocks Cause4->Solution4

References

OG-L002 hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of OG-L002 hydrochloride in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common issues and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It exhibits an IC50 value of approximately 20 nM in cell-free assays.[1] LSD1 is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3]

Q2: What are the known primary off-targets of this compound?

The primary known off-targets of OG-L002 are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[3][4] OG-L002 is significantly less potent against these targets compared to its primary target, LSD1.[3]

Q3: How significant is the inhibition of MAO-A and MAO-B by OG-L002?

OG-L002 exhibits a 36-fold selectivity for LSD1 over MAO-B and a 69-fold selectivity over MAO-A.[1] The IC50 values for MAO-A and MAO-B are 1.38 µM and 0.72 µM, respectively.[3][4] Therefore, at concentrations effective for LSD1 inhibition (e.g., in the low nanomolar range), significant inhibition of MAO-A and MAO-B is not expected. However, at higher micromolar concentrations, off-target effects on MAOs may become relevant.

Q4: Can OG-L002 affect the expression of genes other than those regulated by LSD1?

Yes, particularly at higher concentrations where off-target effects on MAO-A and MAO-B may occur. MAOs are involved in the metabolism of neurotransmitters, and their inhibition can lead to downstream signaling changes that could indirectly affect gene expression. It is crucial to use the lowest effective concentration of OG-L002 to minimize these potential off-target effects.

Q5: Has any cytotoxicity been observed with OG-L002 treatment?

Studies have shown that OG-L002 treatment at concentrations up to 50 µM did not exhibit significant toxicity in HeLa or HFF cells.[1] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in neurotransmitter levels or related signaling pathways. Off-target inhibition of MAO-A or MAO-B.1. Lower the concentration of OG-L002 to a range where it is selective for LSD1. 2. Use a more selective LSD1 inhibitor as a control if available. 3. Directly measure MAO-A and MAO-B activity in your experimental system at the concentration of OG-L002 being used.
Phenotype is not consistent with known LSD1 function. 1. Off-target effects. 2. Cell-type specific roles of LSD1. 3. Experimental artifact.1. Perform a rescue experiment by overexpressing an LSD1 mutant that is resistant to OG-L002. 2. Validate the phenotype with another LSD1 inhibitor with a different chemical scaffold. 3. Rule out experimental artifacts by carefully reviewing your protocol and including all necessary controls.
Variability in experimental results. 1. Compound stability and solubility. 2. Inconsistent cell culture conditions.1. Prepare fresh stock solutions of OG-L002 in DMSO. Note that OG-L002 is insoluble in water.[1] 2. Ensure consistent cell density, passage number, and media composition across experiments.
Inhibition of viral replication is observed, but the mechanism is unclear. OG-L002 has been shown to inhibit Herpes Simplex Virus (HSV) immediate early gene expression.[4]1. Investigate the effect of OG-L002 on histone methylation at viral promoters using Chromatin Immunoprecipitation (ChIP). 2. Compare the effects with known MAO inhibitors to distinguish between LSD1-mediated and potential off-target effects.

Quantitative Data on Off-Target Effects

Target IC50 (µM) Selectivity vs. LSD1 Reference
LSD1 (KDM1A) 0.02-[1][3][4]
MAO-A 1.3869-fold[1][3][4]
MAO-B 0.7236-fold[1][3][4]

Experimental Protocols

LSD1 Demethylase Activity Assay (Cell-Free)

This assay measures the enzymatic activity of LSD1 and its inhibition by OG-L002.

  • Reaction Mixture: Prepare a reaction buffer containing purified recombinant LSD1 enzyme and a substrate, such as a dimethylated histone H3K4 peptide.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct. Detect the amount of H2O2 produced using a commercially available kit, such as the Amplex Red Peroxide/Peroxidase Assay Kit.[1]

  • Data Analysis: Measure the fluorescence or absorbance and calculate the IC50 value of OG-L002 by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effects of OG-L002 on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., saponin).[1]

  • Incubation: Incubate the cells for a desired period (e.g., 12, 24, or 48 hours).[1]

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and express the results as a percentage of the vehicle-treated control cells to determine the concentration at which OG-L002 exhibits cytotoxic effects.

Visualizations

OG_L002_Signaling_Pathway cluster_OGL002 OG-L002 HCl cluster_targets Molecular Targets cluster_effects Downstream Effects OGL002 OG-L002 LSD1 LSD1 (KDM1A) (Primary Target) OGL002->LSD1 Potent Inhibition (IC50 = 20 nM) MAOA MAO-A (Off-Target) OGL002->MAOA Weaker Inhibition (IC50 = 1.38 µM) MAOB MAO-B (Off-Target) OGL002->MAOB Weaker Inhibition (IC50 = 0.72 µM) Histone_Demethylation Inhibition of Histone H3K4/H3K9 Demethylation LSD1->Histone_Demethylation Blocks Viral_Replication Inhibition of HSV Replication LSD1->Viral_Replication Blocks Neurotransmitter_Metabolism Altered Neurotransmitter Metabolism MAOA->Neurotransmitter_Metabolism Impacts MAOB->Neurotransmitter_Metabolism Impacts Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression Leads to

Caption: Signaling pathway of this compound and its off-targets.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Concentration Is OG-L002 concentration in the low nM range? Start->Check_Concentration High_Concentration High Likelihood of Off-Target Effects Check_Concentration->High_Concentration No Low_Concentration Off-Target Effects Less Likely Check_Concentration->Low_Concentration Yes Action_Lower_Conc Action: Lower OG-L002 Concentration High_Concentration->Action_Lower_Conc Validate_Phenotype Validate with 2nd LSD1 Inhibitor or Rescue Experiment Low_Concentration->Validate_Phenotype End_Off_Target Conclusion: Off-Target Effect Likely Action_Lower_Conc->End_Off_Target Check_Controls Review Experimental Controls and Protocol Validate_Phenotype->Check_Controls End_On_Target Conclusion: On-Target Effect or Artifact Check_Controls->End_On_Target

Caption: Troubleshooting workflow for unexpected results with OG-L002.

References

How to prepare OG-L002 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OG-L002 Hydrochloride

Disclaimer: Information regarding "this compound" is not widely available in public technical literature. The following guide is based on the properties of the base compound OG-L002, a known LSD1 inhibitor, and established best practices for handling and preparing stock solutions of organic hydrochloride salts.[1][2][3][4] The provided molecular weight for the hydrochloride salt is an approximation for calculation purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: OG-L002 is a potent and specific inhibitor of the enzyme Lysine-specific demethylase 1 (LSD1), with an IC50 of 20 nM in cell-free assays.[1][3] As a hydrochloride salt, it is expected to have improved solubility in aqueous solutions compared to its free base form. The salt form is often preferred for in vitro and in vivo studies due to better bioavailability and stability.[5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For organic hydrochloride salts, the initial choice of solvent depends on the experimental requirements.

  • For cell-based assays: Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) is commonly used to create a high-concentration primary stock solution.[1][2] This is then further diluted in an aqueous buffer or cell culture medium to the final working concentration.

  • For in vivo studies: The choice of solvent is more complex and depends on the route of administration and toxicity. A common approach involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as a solution of PEG300, Tween-80, and saline.[1]

  • For biochemical assays: Anhydrous (dry) organic solvents like methanol or ethanol can be suitable for initial dissolution before dilution into an aqueous assay buffer.[6]

Q3: How should I store the solid compound and its stock solutions?

A3:

  • Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][8]

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[2][3] When stored at -20°C, the solution is typically stable for up to one year, and at -80°C, for up to two years.[3]

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving in the chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the compound may have low solubility in that specific solvent.

  • Solution:

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Solvent Change: If the compound remains insoluble, a different solvent may be required. For aqueous buffers, ensure the pH is appropriate, as the solubility of hydrochloride salts can be pH-dependent.[9]

Problem 2: The compound dissolves initially but precipitates out of the aqueous solution upon dilution.

  • Possible Cause: This is common when diluting a high-concentration organic stock solution (like DMSO) into an aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound.

    • Use a Surfactant: For in vivo preparations, including a surfactant like Tween-80 can help maintain the compound's solubility.[1]

    • pH Adjustment: The pH of the final aqueous solution can influence the solubility of hydrochloride salts.[9] Ensure the pH is in a range where the compound remains protonated and soluble.

Problem 3: The stock solution appears cloudy or has turned a different color over time.

  • Possible Cause: This could indicate degradation of the compound, contamination, or precipitation due to improper storage.

  • Solution:

    • Discard the Solution: It is best to discard the solution and prepare a fresh one from the solid compound.

    • Review Storage Conditions: Ensure that stock solutions are stored in tightly sealed vials at the recommended temperature and protected from light.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

ParameterValue/RecommendationSource/Notes
Compound Name This compound-
Molecular Weight (Base) 225.29 g/mol [1]
Assumed Molecular Weight (HCl Salt) ~261.75 g/mol Calculated as Base MW + HCl MW (36.46)
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)[1][2]
Maximum Stock Concentration (DMSO) ≥ 10 mM (~2.62 mg/mL)[2]
Storage (Solid) Cool, dry, dark place[7][8]
Storage (Stock Solution) -20°C (1 year) or -80°C (2 years)[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in biological experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Procedure:

  • Pre-analysis and Calculation:

    • Determine the required volume of the stock solution.

    • Calculate the mass of this compound needed using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM solution: Mass = 10 mM * 1 mL * 261.75 g/mol = 2.6175 mg

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the calculated amount of this compound into the tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the powder.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds.

  • Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

Visualization of Experimental Workflow

G Workflow for OG-L002 HCl Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check Solution Clear? vortex->check heat Warm / Sonicate check->heat No aliquot Aliquot check->aliquot Yes heat->vortex store Store at -20°C / -80°C aliquot->store

Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions.

References

Preventing OG-L002 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of OG-L002 hydrochloride in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: OG-L002 is a potent and highly selective inhibitor of Lysine-specific demethylase 1 (LSD1), with an IC50 of 0.02 µM.[1][2][3] It is less effective against monoamine oxidases A (MAO-A) and MAO-B.[1][2] The hydrochloride salt form is commonly used in research. Its solubility in various solvents is summarized in the table below.

Q2: Why is my this compound precipitating in the cell culture media?

A2: Precipitation of this compound in cell culture media can be triggered by several factors:

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.

  • pH Shift: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). The addition of a dissolved acidic hydrochloride salt solution can locally alter the pH, potentially reducing the solubility of the compound.[4][5]

  • Improper Dissolution: The initial stock solution may not have been fully dissolved, leading to the introduction of micro-precipitates that act as seeds for further precipitation.

  • Temperature Changes: Temperature shifts, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.[6][7]

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[6][8] For instance, the common ion effect can decrease the solubility of hydrochloride salts in the presence of other chloride ions.[4][9]

Q3: Can the solvent used for the stock solution cause precipitation?

A3: Yes. While solvents like DMSO are excellent for creating high-concentration stock solutions, adding a large volume of the DMSO stock directly to the aqueous media can cause the compound to precipitate out. This is a phenomenon known as "solvent shift."[10] It is crucial to ensure the final concentration of the organic solvent in the media is low and does not affect cell viability or compound solubility.

Q4: How can I prevent precipitation when preparing my experiment?

A4: To prevent precipitation, it is recommended to:

  • Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

  • Serially dilute the stock solution in fresh, pre-warmed media to the final desired concentration.

  • Add the diluted compound to the cell culture plates slowly and with gentle mixing.

  • Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level that does not affect the cells.[11]

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Advanced Solutions cluster_4 Resolution start Precipitation Observed check_stock Check Stock Solution for Clarity start->check_stock check_conc Verify Final Concentration start->check_conc check_media Inspect Media for Precipitates start->check_media remake_stock Prepare Fresh Stock Solution check_stock->remake_stock Cloudy? lower_conc Use a Lower Final Concentration check_conc->lower_conc Too High? ph_adjustment Test pH of Media Post-Addition check_media->ph_adjustment Pre-existing Precipitates? serial_dilution Perform Serial Dilution in Pre-warmed Media remake_stock->serial_dilution solubilizing_agent Consider Solubilizing Agents (e.g., Pluronics) serial_dilution->solubilizing_agent Still Precipitating resolved Precipitation Resolved serial_dilution->resolved Success ph_adjustment->serial_dilution lower_conc->serial_dilution solubilizing_agent->resolved

Caption: A workflow diagram for troubleshooting this compound precipitation.

Step 1: Examine Your Stock Solution

  • Question: Is your stock solution of this compound clear?

  • Action: Visually inspect your stock solution. If it is cloudy or contains visible particles, it has likely precipitated.

  • Solution: Prepare a fresh stock solution following the detailed protocol below. Ensure the compound is completely dissolved before use. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[12]

Step 2: Verify the Final Concentration

  • Question: Is the final concentration of this compound in your media too high?

  • Action: Review your calculations and the known solubility of this compound. The solubility in a 1:1 mixture of DMSO:PBS (pH 7.2) is 0.5 mg/mL.[1] While cell culture media composition differs, this provides a useful reference.

  • Solution: If your target concentration is high, consider performing a dose-response experiment starting with a lower concentration to determine the optimal, non-precipitating range for your specific cell line and media.

Step 3: Evaluate Your Dilution Method

  • Question: How are you diluting the stock solution into the media?

  • Action: Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations and lead to precipitation.

  • Solution: Employ a serial dilution method. First, dilute the stock solution in a small volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final volume of media. Mix gently but thoroughly after each addition.

Step 4: Check the Media pH

  • Question: Has the pH of the media changed after adding this compound?

  • Action: Although less common with the small volumes of stock solution typically used, a significant pH drop could impact solubility.[13]

  • Solution: If you suspect a pH issue, you can measure the pH of the final media containing this compound. If a significant drop is observed, you may need to consider using a buffered saline solution for the initial dilutions.

Step 5: Consider Media Components

  • Question: Are there components in your specific media that could be interacting with the compound?

  • Action: Media with high concentrations of certain salts or proteins could potentially reduce the solubility of this compound.[8][14][15]

  • Solution: If you are using a custom or less common media formulation, you could test the solubility of this compound in a small volume of the media before your experiment. In some cases, the inclusion of non-ionic surfactants like Pluronics at low concentrations has been shown to inhibit drug precipitation.[16] However, the effect of such additives on your specific cell line would need to be validated.

Data Presentation

Table 1: Solubility of OG-L002

SolventConcentrationReference
DMSO50 mg/mL[1]
DMF50 mg/mL[1]
Ethanol10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 261.74 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.62 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7]

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.[2]

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture media

    • Sterile tubes for dilution

  • Procedure (Example for a final concentration of 10 µM):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution. Mix gently by pipetting up and down.

    • Add the required volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed media to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of media in a well of a 12-well plate.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Always include a vehicle control by adding the same final concentration of DMSO to a separate set of wells.[11]

Signaling Pathway and Logical Relationships

Factors Influencing this compound Solubility in Media

G cluster_0 Compound Properties cluster_1 Experimental Conditions cluster_2 Outcome cluster_3 Mitigating Factors compound OG-L002 HCl precipitation Precipitation compound->precipitation concentration High Concentration concentration->precipitation ph Media pH ph->precipitation temperature Temperature temperature->precipitation media_components Media Components (Salts, Proteins) media_components->precipitation solvent Stock Solvent (e.g., DMSO) solvent->precipitation proper_dilution Proper Dilution Technique proper_dilution->precipitation lower_conc Lower Final Concentration lower_conc->precipitation pre_warmed_media Pre-warmed Media pre_warmed_media->precipitation

Caption: Factors contributing to and mitigating OG-L002 HCl precipitation.

References

OG-L002 hydrochloride inconsistent results in demethylase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OG-L002 hydrochloride in demethylase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and H3K9.[1] By inhibiting LSD1, OG-L002 prevents the removal of these methyl groups, leading to an increase in H3K9-me2 levels and the epigenetic repression of gene expression.[2] It has a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1 in cell-free assays.[3][4][5] OG-L002 exhibits greater selectivity for LSD1 compared to monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A).[3]

Q2: How should this compound be stored and handled?

Proper storage is critical to maintain the compound's stability.

  • Powder: The solid form is stable for at least four years when stored at -20°C.[6]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound.[3][7] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3][4]

Q3: How do I prepare a stock solution of this compound?

OG-L002 is soluble in several organic solvents.

  • DMSO: Soluble at concentrations of 45-50 mg/mL.[3][6] It is recommended to use fresh, high-quality DMSO, as moisture can reduce solubility.[3]

  • Ethanol: Soluble at approximately 10 mg/mL.[6]

  • DMF: Soluble at 50 mg/mL.[6]

For a higher concentration, you can warm the tube at 37°C for 10 minutes and/or sonicate it briefly.[2][5] Always ensure the compound is fully dissolved before use.

Q4: What is a common in vitro assay method to measure OG-L002 activity?

A widely used method is a peroxidase-coupled assay that measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.[2][3][5] In this assay, recombinant human LSD1 protein is incubated with a dimethylated H3K4 peptide substrate. The H2O2 byproduct is detected using a reagent like Amplex Red in the presence of horseradish peroxidase (HRP), which generates a fluorescent signal. The inhibitory effect of OG-L002 is quantified by the reduction in this signal.

Data Presentation

Table 1: Inhibitory Potency of OG-L002

Target IC50
LSD1 (KDM1A) 20 nM[3][4][5][6]
MAO-B 0.72 µM[4]

| MAO-A | 1.38 µM[4] |

Table 2: Solubility of OG-L002

Solvent Concentration
DMSO ≥ 22.5 mg/mL[2]
Ethanol ≥ 6.82 mg/mL[2]
DMF 50 mg/mL[6]

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[6] |

Experimental Protocols

Protocol: In Vitro LSD1 Demethylase Assay (H2O2 Detection Method)

This protocol is adapted from standard methodologies for measuring LSD1 inhibition.[2][3][5]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
  • LSD1 Enzyme: Dilute recombinant human LSD1 to the desired concentration in cold assay buffer. Keep on ice.
  • Substrate: Prepare a stock solution of a dimethylated histone peptide substrate (e.g., H3K4me2) in assay buffer.
  • OG-L002 Inhibitor: Prepare a serial dilution of this compound from a DMSO stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
  • Detection Reagent: Prepare a fresh solution containing Amplex Red and Horseradish Peroxidase (HRP) in assay buffer according to the manufacturer's instructions. Protect from light.

2. Assay Procedure:

  • Add 5 µL of the serially diluted OG-L002 or vehicle control (DMSO) to the wells of a black 96-well plate.
  • Add 20 µL of the diluted LSD1 enzyme solution to each well.
  • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the demethylase reaction by adding 25 µL of the peptide substrate solution to each well.
  • Incubate the plate at 37°C for 60 minutes.
  • Stop the reaction and initiate detection by adding 50 µL of the Detection Reagent to each well.
  • Incubate the plate for 15-30 minutes at room temperature, protected from light.
  • Measure the fluorescence on a suitable plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

3. Controls:

  • No-Inhibitor Control: Contains enzyme, substrate, and vehicle (DMSO) to determine maximum enzyme activity.
  • Background Control: Contains substrate and vehicle but no enzyme to correct for background fluorescence.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible IC50 Values

Possible CauseRecommended Solution
Compound Precipitation OG-L002 may precipitate at high concentrations or in aqueous buffers. Visually inspect solutions for precipitates. Prepare fresh dilutions for each experiment and consider a brief sonication to aid dissolution.[4]
Compound Degradation Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3][7] Do not store diluted working solutions for extended periods.
Enzyme Activity Variation Enzyme activity can decrease with improper storage or handling. Aliquot the enzyme upon receipt and store at -80°C. Always run a positive control inhibitor (e.g., tranylcypromine) to benchmark results.
Pipetting Inaccuracy Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes, prepare a master mix for common reagents, and ensure thorough mixing.[8]

Issue 2: High Background Signal

Possible CauseRecommended Solution
Compound Autofluorescence Run a control well containing only the assay buffer and the highest concentration of OG-L002 to measure its intrinsic fluorescence. Subtract this value from your experimental wells.
Contaminated Reagents The Amplex Red reagent is sensitive to light and air. Prepare it fresh for each experiment and protect it from light. Use high-purity water and buffer components.
Non-Enzymatic H2O2 Production Ensure that the substrate or other buffer components are not generating H2O2 spontaneously. Run a "no-enzyme" control for the full incubation period.

Issue 3: Low or No Enzyme Activity

Possible CauseRecommended Solution
Inactive Enzyme The LSD1 enzyme may have lost activity due to improper storage or handling.[7] Confirm storage conditions (-80°C). If in doubt, test a new vial or lot of the enzyme.
Incorrect Assay Conditions Verify the pH and composition of the assay buffer. LSD1 is a FAD-dependent enzyme; ensure this cofactor is present if required by your specific enzyme preparation.[9][10]
Substrate Quality Issues The peptide substrate may be degraded or of poor quality. Confirm the integrity and concentration of the substrate. Test a new batch if necessary.
Instrument Settings Ensure the plate reader is set to the correct excitation and emission wavelengths for the chosen detection reagent (e.g., Amplex Red).[7]

Visualizations

OG_L002_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Point of Inhibition H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 H3K4me1 (Repressed Chromatin Mark) LSD1->H3K4me1 Demethylation H2O2 H2O2 LSD1->H2O2 Blocked INHIBITED OGL002 OG-L002 OGL002->LSD1

Caption: Mechanism of LSD1 inhibition by OG-L002.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_detection 3. Detection & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add OG-L002 to Plate A->C B Prepare Serial Dilution of OG-L002 B->C D Add LSD1 Enzyme (Pre-incubation) C->D E Add Substrate to Start Reaction D->E F Incubate at 37°C E->F G Add Detection Reagent (Amplex Red + HRP) F->G H Incubate at RT G->H I Read Fluorescence H->I J Calculate IC50 I->J

Caption: Experimental workflow for the in vitro demethylase assay.

Troubleshooting_Tree Start Inconsistent IC50 Results Cause1 Is the final DMSO concentration >1%? Start->Cause1 Cause2 Are you using freshly diluted compound? Cause1->Cause2 No Sol1 Adjust stock concentration to lower final DMSO % Cause1->Sol1 Yes Cause3 Is the enzyme properly aliquoted and stored? Cause2->Cause3 Yes Sol2 Prepare fresh dilutions for each experiment Cause2->Sol2 No Sol3 Check enzyme handling. Use new aliquot. Cause3->Sol3 No Sol4 Check pipettes and use master mixes Cause3->Sol4 Yes

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Minimizing Variability in OG-L002 Hydrochloride Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving OG-L002 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression.[4] By inhibiting LSD1, OG-L002 prevents the demethylation of these histone marks, which can alter gene expression.[5] This mechanism is crucial for its effects in various applications, including the epigenetic blocking of herpes simplex virus (HSV) lytic replication and reactivation from latency.[2][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1] One supplier suggests stability for at least 4 years at -20°C.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1] Some suppliers suggest that stock solutions can be stored at -80°C for up to 2 years.[2] It is generally not recommended to store solutions for long periods; fresh preparation is ideal.[5]

Q3: How should I dissolve this compound for my experiments?

A3: The solubility of this compound can vary depending on the solvent and desired concentration. The following table summarizes solubility data from various sources.

SolventMaximum SolubilitySource
DMSO≥22.5 mg/mL (>10 mM)[5]
DMSO45 mg/mL (~199.74 mM)[1]
DMSO50 mg/ml[4]
Ethanol≥6.82 mg/mL[5]
Ethanol10 mg/ml[4]
DMF50 mg/ml[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[4]
WaterInsoluble[5]

For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in a culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations are required. One example protocol involves a multi-step dissolution process: first in DMSO, followed by the addition of PEG300, Tween-80, and finally saline.[1][2]

Q4: I am observing high variability in the IC50 values from my cell-based assays. What are the potential causes?

A4: High variability in cell-based assay results is a common issue. Several factors can contribute to this, including:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.[6][7] Senescent or unhealthy cells can respond differently to treatment.

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in cell growth and, consequently, in the assay readout.[8]

  • Compound Stability in Media: this compound's stability in your specific cell culture media over the course of the experiment should be considered. If the compound degrades, its effective concentration will decrease over time.

  • Assay Timing: The timing of the assay readout is crucial. Ensure that you are measuring the effect of the compound at an optimal and consistent time point.[6]

  • Plate Effects: Variations in temperature or humidity across the microplate can lead to edge effects. Proper incubation and plate handling can minimize this.[9]

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and is a common source of irreproducible results.[6]

Troubleshooting Guides

Guide 1: Inconsistent Results in LSD1 Enzymatic Assays
Symptom Potential Cause Recommended Solution
High background signal Substrate degradation or contamination of assay components.Use fresh assay components. Run a control without the enzyme to determine the background from the substrate alone.
Low signal-to-noise ratio Suboptimal enzyme concentration or reaction time.Titrate the LSD1 enzyme to find a concentration that gives a robust signal within the linear range of the assay. Optimize the reaction time.
Inconsistent IC50 values Inaccurate inhibitor concentration due to precipitation or adsorption.Ensure OG-L002 is fully dissolved. Use low-binding plates and tips. Prepare serial dilutions fresh for each experiment.
Variability in incubation time or temperature.Use a calibrated incubator and ensure consistent timing for all steps of the assay.
Guide 2: High Variability in Cell-Based Assays
Symptom Potential Cause Recommended Solution
Irreproducible cell death/viability results Inconsistent cell health or density.Standardize cell culture conditions, including media, serum, and passage number. Use an automated cell counter for accurate seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.
Variable inhibition of viral replication Variation in viral titer or multiplicity of infection (MOI).Use a consistent and accurately tittered viral stock for all experiments.
Cell-type specific differences in drug uptake or metabolism.Be aware that different cell lines can exhibit different sensitivities. The IC50 for OG-L002 in HeLa cells is ~10 µM, while in HFF cells it is ~3 µM.[5]
Unexpected cytotoxicity High concentration of solvent (e.g., DMSO).Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control.

Detailed Experimental Protocols

Protocol 1: In Vitro LSD1 Demethylation Assay

This protocol is based on the Amplex Red peroxide/peroxidase-coupled assay, which measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation reaction.[1][5]

Materials:

  • Human recombinant LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • This compound

  • Amplex Red Peroxide/Peroxidase Assay Kit

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control).

  • Add the OG-L002 dilutions to the appropriate wells. Include a DMSO vehicle control.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the dimethylated H3K4 peptide substrate.

  • Immediately add the Amplex Red working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence on a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percent inhibition for each OG-L002 concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cell-Based HSV Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of OG-L002 on Herpes Simplex Virus (HSV) replication in cell culture.

Materials:

  • HeLa or HFF cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • HSV stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Reagents for quantifying viral replication (e.g., plaque assay, qPCR for viral DNA, or reporter virus)

Procedure:

  • Seed HeLa or HFF cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • The next day, remove the growth medium and replace it with a medium containing serial dilutions of this compound or a DMSO vehicle control.

  • Incubate the cells with the compound for 1-2 hours before infection.

  • Infect the cells with HSV at a predetermined multiplicity of infection (MOI).

  • Incubate the infected cells for 24-48 hours.

  • After incubation, quantify the viral yield using a suitable method:

    • Plaque Assay: Collect the supernatant and perform a plaque assay on fresh cell monolayers to determine the viral titer.

    • qPCR: Lyse the cells and extract DNA to quantify the viral genome copy number relative to a host gene.

    • Reporter Assay: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.

  • Calculate the percent inhibition of viral replication for each OG-L002 concentration relative to the DMSO control and determine the IC50 value.

Visualizations

OG_L002_Mechanism_of_Action cluster_nucleus Cell Nucleus HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) HistoneH3->H3K4me2 Methylation H3K9me2 H3K9me2 (Repressive Chromatin) HistoneH3->H3K9me2 Methylation H3K4me2->HistoneH3 Demethylation GeneExpression Altered Gene Expression H3K4me2->GeneExpression Promotes H3K9me2->HistoneH3 Demethylation H3K9me2->GeneExpression Represses LSD1 LSD1 (KDM1A) LSD1->H3K4me2 Demethylates LSD1->H3K9me2 Demethylates OGL002 OG-L002 Hydrochloride OGL002->LSD1 Inhibits LSD1_Assay_Workflow start Start prep_reagents Prepare Reagents: - OG-L002 Dilutions - LSD1 Enzyme - H3K4me2 Substrate - Amplex Red Solution start->prep_reagents add_enzyme Add LSD1 Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add OG-L002 Dilutions and Vehicle Control add_enzyme->add_inhibitor pre_incubate Pre-incubate at RT (10-15 min) add_inhibitor->pre_incubate add_substrate Add H3K4me2 Substrate and Amplex Red Solution pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 545 nm, Em: 590 nm) incubate->read_fluorescence analyze_data Analyze Data: - Subtract Background - Calculate % Inhibition - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end Troubleshooting_Cell_Assay start High Variability in Cell-Based Assay Results check_cells Are cells healthy and within consistent passage? start->check_cells check_seeding Is cell seeding density consistent? check_cells->check_seeding Yes standardize_culture Action: Standardize cell culture practice. Test for mycoplasma. check_cells->standardize_culture No check_reagents Are reagents (media, compound) fresh and properly stored? check_seeding->check_reagents Yes use_automation Action: Use automated cell counter. Perform preliminary density tests. check_seeding->use_automation No check_protocol Is the experimental protocol (timing, incubation) followed strictly? check_reagents->check_protocol Yes prepare_fresh Action: Prepare fresh dilutions for each experiment. Check stability. check_reagents->prepare_fresh No optimize_protocol Action: Optimize incubation times. Use consistent timing. check_protocol->optimize_protocol No end Variability Minimized check_protocol->end Yes standardize_culture->check_cells use_automation->check_seeding prepare_fresh->check_reagents optimize_protocol->check_protocol

References

OG-L002 hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of OG-L002 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1]

Q2: What is the expected purity of this compound?

A2: Commercial suppliers typically provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2] For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO at a concentration of approximately 45 mg/mL.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an appropriate aqueous buffer. When preparing formulations for in vivo use, a common vehicle is a mixture of PEG300, Tween-80, and ddH2O.[1]

Q4: What are the primary mechanisms of action for OG-L002?

A4: OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 20 nM in cell-free assays.[1][2][3] It exhibits selectivity over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1.38 µM and 0.72 µM, respectively.[2][4] The inhibition of LSD1 leads to an increase in histone H3 lysine 9 dimethylation (H3K9me2) at viral immediate-early (IE) gene promoters, which represses viral gene expression.[3]

Quality Control and Purity Assessment

Summary of Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standardHPLC, ¹H-NMR, MS
Purity (Assay) ≥ 98.0%HPLC (UV detection)
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Elemental Impurities Meets ICH Q3D limitsICP-MS
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate OG-L002 from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10
    30 10

    | Flow Rate: 1.0 mL/min | Column Temperature: 30°C | Detection Wavelength: 254 nm | Injection Volume: 10 µL | Sample Preparation: Accurately weigh and dissolve the this compound in DMSO to a final concentration of 1 mg/mL.

2. ¹H-NMR for Identity Confirmation

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz NMR Spectrometer

  • Procedure: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of OG-L002.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analysis Mode: Full scan

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Expected Mass: The protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (225.29 g/mol ) plus a proton.

Troubleshooting Guides

HPLC Analysis Issues
IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column with a new one. 2. Ensure the mobile phase pH is appropriate for the analyte and column. 3. Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump.
Extra Peaks in the Chromatogram 1. Sample degradation. 2. Contamination from solvent or glassware. 3. Presence of impurities in the batch.1. Prepare fresh samples and store them appropriately.[1][5] 2. Use high-purity solvents and clean glassware. 3. If impurities are suspected, further characterization by MS or NMR may be required.
No Peaks Detected 1. Incorrect sample preparation. 2. Detector issue (e.g., lamp off). 3. No injection occurred.1. Verify the sample concentration and solubility. 2. Check the detector status and ensure the lamp is on. 3. Check the autosampler and injection syringe.
Solubility and Stability Issues
IssuePotential CauseRecommended Solution
Precipitation of Compound in Aqueous Solution 1. Low aqueous solubility of OG-L002. 2. pH of the buffer is not optimal.1. First, dissolve OG-L002 in 100% DMSO, then add aqueous buffer.[1] Consider using a co-solvent system if necessary for the experiment. 2. Adjust the pH of the buffer.
Loss of Activity Over Time in Solution 1. Degradation of the compound. 2. Repeated freeze-thaw cycles.1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1] Store at -80°C for long-term use.[1]

Visualizations

experimental_workflow cluster_qc Quality Control Workflow start Receive OG-L002 Hydrochloride Batch visual Visual Inspection (Appearance) start->visual hplc_purity HPLC Analysis (Purity & Impurities) visual->hplc_purity nmr_ms NMR & MS Analysis (Identity) hplc_purity->nmr_ms kf Karl Fischer (Water Content) nmr_ms->kf decision Meets Specifications? kf->decision release Release Batch for Research decision->release Yes reject Quarantine & Investigate decision->reject No hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_extra_peaks Extra Peaks start Abnormal HPLC Result cluster_peak_shape cluster_peak_shape start->cluster_peak_shape cluster_retention_time cluster_retention_time start->cluster_retention_time cluster_extra_peaks cluster_extra_peaks start->cluster_extra_peaks ps1 Check Column (Age, Contamination) ps2 Verify Mobile Phase pH ps3 Reduce Sample Concentration rt1 Prepare Fresh Mobile Phase rt2 Check Column Temperature rt3 Degas Solvents & Prime Pump ep1 Prepare Fresh Sample ep2 Use High-Purity Solvents ep3 Characterize Impurities (MS, NMR) signaling_pathway OG_L002 This compound LSD1 LSD1 (KDM1A) OG_L002->LSD1 Inhibits H3K9me2 Histone H3 Lysine 9 Dimethylation (H3K9me2) LSD1->H3K9me2 Demethylates IE_promoters Viral Immediate-Early (IE) Gene Promoters H3K9me2->IE_promoters Associates with transcription Viral IE Gene Transcription IE_promoters->transcription Represses replication Viral Replication transcription->replication Leads to

References

Validation & Comparative

A Head-to-Head Comparison of LSD1 Inhibitors OG-L002 Hydrochloride and GSK-LSD1 for the Treatment of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising Lysine-Specific Demethylase 1 (LSD1) inhibitors, OG-L002 hydrochloride and GSK-LSD1 (also known as Bomedemstat), in the context of sickle cell disease (SCD). This analysis is based on available preclinical experimental data.

Sickle cell disease is a genetic blood disorder characterized by the production of abnormal hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped, leading to a cascade of debilitating complications. A key therapeutic strategy is to reactivate the production of fetal hemoglobin (HbF), as it interferes with HbS polymerization and ameliorates the clinical manifestations of SCD. LSD1 has emerged as a critical epigenetic regulator that silences γ-globin expression, the primary component of HbF, in adult erythroid cells. Inhibition of LSD1 has been shown to robustly induce HbF synthesis, offering a promising therapeutic avenue for SCD.[1][2]

This guide delves into the preclinical efficacy of two commercially available small molecule LSD1 inhibitors, this compound and GSK-LSD1, presenting a comparative analysis of their performance in cellular and animal models of sickle cell disease.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and GSK-LSD1 in inducing fetal hemoglobin and improving hematological parameters in sickle cell disease models.

Table 1: In Vivo Efficacy in a Sickle Cell Disease Mouse Model

ParameterControl (DMSO)This compound (1 µg/g/day)GSK-LSD1 (1 µg/g/day)Reference
F-cells (%) ~2.5~6~8[3][4]
Reticulocytes (%) >50~22~13[4][5]
Mature Erythroid Cells (CD71⁻Ter119⁺) (%) ~24.3~54~66[1][4]
γ-globin mRNA Fold Induction 14.46.3[4]
Total HbF (%) 0.20.370.53[4]

Data from studies on Townes sickle cell mice treated for 4 weeks.[1][5]

Table 2: In Vitro Efficacy in Human Primary Erythroid Progenitor (CD34⁺) Cells

CompoundConcentrationF-cells (%)Reference
Control (DMSO) -Baseline[1]
This compound 0.05 µM47.2[1]
0.1 µM57.1[1]
GSK-LSD1 0.0015 µM56.5[1]
0.003 µM42.6[1]
Hydroxyurea (Control) 50 µM39.3[1]

Data from in vitro studies on human CD34⁺ cells differentiated for 7 days and then treated with the inhibitors for 5 days.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of LSD1 inhibitors in reactivating fetal hemoglobin expression and a typical experimental workflow for evaluating these compounds.

LSD1_Inhibition_Pathway Mechanism of LSD1 Inhibition in HbF Reactivation cluster_gene γ-globin Gene Locus cluster_complex DRED Repressor Complex γ-globin γ-globin LSD1 LSD1 LSD1->γ-globin Represses Transcription H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 H3K4 H3K4 CoREST CoREST CoREST->LSD1 HDAC1_2 HDAC1/2 HDAC1_2->LSD1 GFI1B GFI1B GFI1B->LSD1 H3K4me2->γ-globin Promotes Transcription LSD1_Inhibitor OG-L002 or GSK-LSD1 LSD1_Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibitors in reactivating γ-globin expression.

Experimental_Workflow In Vitro Evaluation of LSD1 Inhibitors cluster_analysis Analysis Methods Start Start Isolate_CD34 Isolate CD34+ cells from human source Start->Isolate_CD34 Expand_Differentiate Expand and differentiate in erythroid medium Isolate_CD34->Expand_Differentiate Treat Treat with OG-L002, GSK-LSD1, or controls Expand_Differentiate->Treat Analyze Analyze for HbF induction and cell characteristics Treat->Analyze End End Analyze->End Flow_Cytometry Flow Cytometry (% F-cells) Analyze->Flow_Cytometry HPLC HPLC (% HbF) Analyze->HPLC qPCR RT-qPCR (γ-globin mRNA) Analyze->qPCR Morphology Cell Morphology (Wright-Giemsa) Analyze->Morphology

Caption: A typical workflow for the in vitro evaluation of LSD1 inhibitors.

Experimental Protocols

1. In Vivo Evaluation in Sickle Cell Disease Mouse Model

  • Animal Model: Townes model sickle cell mice (hα/hα::βS/βS) are a commonly used strain that recapitulates many of the hematological features of human SCD.[1]

  • Treatment: Mice are treated daily with intraperitoneal injections of the LSD1 inhibitors (e.g., 1 µg/g body weight) or vehicle control (DMSO) for a period of 4 weeks.[4][5]

  • Sample Collection: Peripheral blood is collected at baseline and at the end of the treatment period for analysis.

  • Analysis of F-cells by Flow Cytometry:

    • Red blood cells are fixed and permeabilized.

    • Cells are stained with a fluorescently labeled anti-human HbF antibody.

    • The percentage of HbF-positive cells (F-cells) is quantified using a flow cytometer.[4]

  • Analysis of Reticulocytes:

    • Whole blood is stained with a nucleic acid dye such as thiazole orange, which specifically stains RNA in reticulocytes.

    • The percentage of reticulocytes is determined by flow cytometry.[5]

  • Analysis of Erythroid Differentiation:

    • Whole blood cells are stained with fluorescently labeled antibodies against erythroid markers, such as CD71 (transferrin receptor) and Ter119.

    • The populations of different erythroid precursor stages are quantified by flow cytometry.[1]

  • Analysis of Cell Morphology:

    • Peripheral blood smears are prepared and stained with Wright-Giemsa stain.

    • The morphology of red blood cells, including the presence of sickled cells, is examined under a microscope.[1]

  • Quantification of γ-globin mRNA and HbF:

    • Total RNA is extracted from whole blood or bone marrow, and γ-globin mRNA levels are quantified by RT-qPCR.

    • Total hemoglobin is extracted from red blood cells, and the percentage of HbF is determined by high-performance liquid chromatography (HPLC).[4]

2. In Vitro Erythroid Differentiation and HbF Induction Assay

  • Cell Source: Human primary CD34⁺ hematopoietic stem and progenitor cells are isolated from peripheral blood or cord blood.[1]

  • Erythroid Differentiation Protocol: A multi-step culture system is typically employed:

    • Phase 1 (Expansion): CD34⁺ cells are cultured for approximately 7 days in a serum-free expansion medium supplemented with cytokines such as stem cell factor (SCF), IL-3, and erythropoietin (EPO) to promote proliferation and commitment to the erythroid lineage.[1][6][7]

    • Phase 2 (Differentiation): The expanded cells are then cultured in a differentiation medium, often containing EPO and other factors, to promote maturation into erythroblasts.[1][6][7]

  • Inhibitor Treatment: LSD1 inhibitors (OG-L002, GSK-LSD1) and controls (e.g., DMSO, hydroxyurea) are added to the differentiation culture for a specified period, typically 5 days.[1]

  • Analysis of F-cells by Flow Cytometry:

    • Cultured cells are harvested, fixed, and permeabilized.

    • Cells are stained with a fluorescently labeled anti-human HbF antibody.

    • The percentage of F-cells is quantified using a flow cytometer. The mean fluorescence intensity of the F-cells can also be measured as an indicator of the amount of HbF per cell.[1]

Discussion and Conclusion

The preclinical data presented in this guide demonstrate that both this compound and GSK-LSD1 are potent inducers of fetal hemoglobin in models of sickle cell disease. In the Townes mouse model, both compounds led to a significant increase in the percentage of F-cells, a reduction in reticulocytes, and an increase in mature erythroid cells, suggesting an overall improvement in the anemia associated with SCD.[1][3][4][5] GSK-LSD1 appeared to show a slightly greater effect in some of these in vivo parameters.[1][4]

In vitro studies using human CD34⁺ cells also confirmed the efficacy of both compounds in inducing F-cells, with both demonstrating superior or comparable activity to the standard-of-care drug, hydroxyurea.[1] It is noteworthy that the effective concentrations for GSK-LSD1 in vitro were in the nanomolar range, while OG-L002 was effective in the higher nanomolar to low micromolar range.[1]

The mechanism of action for both compounds is the inhibition of LSD1, which is a key component of the DRED repressor complex that silences γ-globin gene expression. By inhibiting LSD1, these molecules prevent the demethylation of H3K4me2, an active chromatin mark, at the γ-globin promoter, leading to the reactivation of its transcription.

It is important to note that while LSD1 inhibition is a promising strategy, potential off-target effects and the impact on normal hematopoiesis need to be carefully considered. Studies have shown that LSD1 inactivation can block erythroid differentiation and promote a myeloid cell fate.[8][9] Therefore, the therapeutic window and long-term safety of these inhibitors will be critical factors in their clinical development.

References

A Comparative Guide to OG-L002 Hydrochloride and Other LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a suitable Lysine-Specific Demethylase 1 (LSD1) inhibitor is a critical decision. This guide provides a comprehensive, data-driven comparison of OG-L002 hydrochloride with other prominent LSD1 inhibitors, including tranylcypromine, ORY-1001 (iadademstat), and GSK-2879552. The information is presented to facilitate an objective evaluation of these compounds for preclinical and clinical research.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, by promoting cell proliferation, blocking differentiation, and contributing to tumor progression.[2][3][4] LSD1 has also been identified as a critical host factor for the replication and reactivation of herpes simplex virus (HSV).[5][6] Consequently, the development of potent and selective LSD1 inhibitors is a promising therapeutic strategy for both oncology and infectious diseases.

This compound: A Potent and Selective LSD1 Inhibitor

OG-L002 is a potent and specific inhibitor of LSD1 with an IC50 of 20 nM in cell-free assays.[7] It demonstrates significant selectivity for LSD1 over the related monoamine oxidases MAO-A and MAO-B.[7] Research has highlighted its efficacy in epigenetically blocking HSV lytic replication and reactivation from latency.[5]

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized LSD1 inhibitors.

Table 1: In Vitro Potency of LSD1 Inhibitors

CompoundLSD1 IC50 (nM)Reference(s)
OG-L002 20[7]
Tranylcypromine (TCP)20,700[8]
ORY-1001 (Iadademstat)18[2][9]
GSK-287955216[10]
Seclidemstat (SP-2577)13[10]
Bomedemstat (IMG-7289)56.8[11]
Pulrodemstat (CC-90011)0.66[12]

Table 2: Selectivity Profile of LSD1 Inhibitors

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Reference(s)
OG-L002 1.380.72[13]
Tranylcypromine (TCP)2.30.95[8]
ORY-1001 (Iadademstat)>100>100[14]
GSK-2879552>1000-fold selective for LSD1>1000-fold selective for LSD1[10]

Mechanism of Action

LSD1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: Many LSD1 inhibitors, including tranylcypromine and its derivatives like ORY-1001 and GSK-2879552, act as irreversible inhibitors by forming a covalent bond with the FAD cofactor in the active site of LSD1.[2][15]

  • Non-covalent Inhibitors: Other inhibitors, such as seclidemstat, are reversible and bind non-covalently to the enzyme's active site.[2]

OG-L002 is a tranylcypromine derivative and is thus classified as a covalent, irreversible inhibitor.

Applications in Disease Models

Cancer

LSD1 inhibitors have shown significant promise in various cancer models. They can induce differentiation, inhibit proliferation, and promote apoptosis in cancer cells.[2] For instance, ORY-1001 has demonstrated potent anti-leukemic activity in AML models, leading to the induction of differentiation markers like CD11b.[2][16] GSK-2879552 has shown anti-proliferative effects in AML and SCLC cell lines.[17]

Herpes Simplex Virus (HSV) Infection

LSD1 is essential for the initiation of HSV infection by demethylating repressive histone marks on the viral genome.[6] OG-L002 has been shown to potently repress HSV immediate early gene expression, inhibit viral replication, and suppress reactivation from latency in both in vitro and in vivo models.[5] Tranylcypromine has also been demonstrated to reduce HSV infection and recurrence in animal models.[18]

Experimental Protocols

LSD1 Demethylase Activity Assay (Amplex Red Assay)

This assay is commonly used to determine the in vitro potency (IC50) of LSD1 inhibitors.

Principle: The demethylation of a histone H3K4me2 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H2O2 to produce the highly fluorescent resorufin, which can be quantified.

Protocol:

  • Recombinant human LSD1 protein is incubated with a dimethylated H3K4 peptide substrate.

  • Various concentrations of the test inhibitor (e.g., OG-L002) are added to the reaction mixture.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

  • The Amplex Red/HRP working solution is added.

  • The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in LSD1 activity.[7]

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay is used to assess the effect of LSD1 inhibitors on the growth of cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP, which is an indicator of metabolically active cells.

Protocol (MTT):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[19]

Visualizing Pathways and Workflows

LSD1_Signaling_in_Cancer cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me2->Tumor_Suppressor_Genes Repression Oncogenes Oncogenes H3K9me2->Oncogenes Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Uncontrolled_Proliferation Uncontrolled Proliferation Oncogenes->Uncontrolled_Proliferation Differentiation_Genes Differentiation Genes Differentiation Cell Differentiation Differentiation_Genes->Differentiation Proliferation_Genes Proliferation Genes Proliferation_Genes->Uncontrolled_Proliferation LSD1_Inhibitor LSD1 Inhibitor (e.g., OG-L002) LSD1_Inhibitor->LSD1 Inhibition Experimental_Workflow_LSD1_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - Inhibitor Dilutions - Amplex Red/HRP start->prepare_reagents incubation Incubate Enzyme, Substrate, and Inhibitor prepare_reagents->incubation add_detection_reagent Add Amplex Red/HRP Detection Reagent incubation->add_detection_reagent measure_fluorescence Measure Fluorescence (Excitation/Emission) add_detection_reagent->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50 Value measure_fluorescence->data_analysis end End data_analysis->end

References

A Comparative Guide to the Efficacy of OG-L002 Hydrochloride and Tranylcypromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and potential therapeutic efficacy of OG-L002 hydrochloride and the established antidepressant, tranylcypromine. The comparison is based on their mechanisms of action, supported by available experimental data.

Introduction

Tranylcypromine is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder, particularly in cases of treatment-resistant depression.[1][2] Its therapeutic effects are primarily attributed to its non-selective and irreversible inhibition of both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters in the brain.[1][2] More recently, tranylcypromine has also been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in various cellular processes, including gene transcription.[3]

This compound is a novel compound initially investigated for its potent and selective inhibition of LSD1.[4][5] However, it also demonstrates significant inhibitory activity against both MAO-A and MAO-B.[4][6] This dual-action profile suggests that this compound may have therapeutic potential in disorders where both MAO and LSD1 pathways are relevant. This guide aims to provide a comparative analysis of these two compounds based on their known enzymatic inhibition and available preclinical data.

Data Presentation: Biochemical Potency

The following table summarizes the in vitro inhibitory potency of this compound and tranylcypromine against their primary targets.

CompoundTargetIC50KiSelectivity
This compound LSD120 nM[4][5]N/A~36-fold vs. MAO-B; ~69-fold vs. MAO-A[5]
MAO-A1.38 µM[4][6]N/A
MAO-B0.72 µM[4][6]N/A
Tranylcypromine LSD120.7 µM[3]242.7 µM[3]~0.11-fold vs. MAO-A; ~0.05-fold vs. MAO-B
MAO-A2.3 µM[3][7]101.9 µM[3]
MAO-B0.95 µM[3][7]16 µM[3]

N/A: Not Available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Both compounds increase synaptic monoamine levels by inhibiting MAO. However, their differing potencies and selectivities for MAO subtypes and LSD1 suggest distinct pharmacological profiles.

MAO_LSD1_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mitochondria (Presynaptic) cluster_4 Nucleus MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_MA Synaptic Monoamines Vesicle->Synaptic_MA Release Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding MAO MAO-A & MAO-B Synaptic_MA->MAO Degradation Signal Signal Transduction (Antidepressant Effect) Receptors->Signal LSD1 LSD1 Histones Histone H3 (H3K4me2) LSD1->Histones Demethylation Gene Gene Transcription Histones->Gene Regulation OG_L002 OG-L002 OG_L002->MAO Inhibition (Potent) OG_L002->LSD1 Inhibition (Very Potent) TCP Tranylcypromine TCP->MAO Inhibition (Potent) TCP->LSD1 Inhibition (Less Potent) Forced_Swim_Test_Workflow cluster_0 Day 1: Pre-Test cluster_1 Day 2: Test cluster_2 Analysis Habituation Place rodent in water cylinder (15 minutes) Dosing Administer Compound (OG-L002, Tranylcypromine, or Vehicle) Wait Pre-treatment period (30-60 minutes) Dosing->Wait Test Place rodent in water cylinder (5-6 minutes) Wait->Test Record Record immobility time (last 4 minutes) Test->Record Analysis Compare immobility time between groups Conclusion Reduced immobility suggests antidepressant-like effect Analysis->Conclusion

References

Validating OG-L002 Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2][3][4][5]. Effective validation of target engagement in a cellular context is crucial for confirming the mechanism of action and interpreting phenotypic data. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), a direct measure of target binding; Western Blotting for histone modifications, a proximal biomarker of LSD1 inhibition; and a reporter gene assay, a functional readout of downstream pathway modulation.

Introduction to this compound

OG-L002 is a small molecule inhibitor of LSD1, an enzyme that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me2) and lysine 9 (H3K9me2)[6]. Dysregulation of LSD1 activity is implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target. OG-L002 has demonstrated potent and selective inhibition of LSD1 with an IC50 of approximately 20 nM in biochemical assays[1][3][4]. This guide will explore robust methods to confirm that OG-L002 engages and inhibits LSD1 within the complex environment of the cell.

Comparative Analysis of Target Engagement Methods

The validation of a small molecule's interaction with its intended target in cells is a critical step in drug discovery[7][8][9]. A multi-faceted approach, employing assays that measure direct binding, proximal target modulation, and downstream functional consequences, provides the most comprehensive and reliable evidence of target engagement.

Below is a summary of the key methodologies for validating OG-L002 target engagement with LSD1.

Method Principle Measures Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Direct binding of OG-L002 to LSD1.Label-free; applicable to native proteins in cells and tissues; provides evidence of direct physical interaction[10][11][12].Indirect readout of binding; requires a specific antibody for detection; may not be suitable for all targets.
Western Blotting for Histone H3K4me2 Inhibition of LSD1 by OG-L002 leads to an accumulation of its substrate, H3K4me2.Proximal downstream effect of LSD1 inhibition.Relatively straightforward and widely accessible technique; provides a quantitative measure of target modulation.Indirect measure of target engagement; histone methylation levels can be influenced by other enzymes.
LSD1-Responsive Reporter Gene Assay OG-L002-mediated inhibition of LSD1 activity modulates the expression of a reporter gene driven by an LSD1-regulated promoter.Functional downstream consequence of LSD1 inhibition.High-throughput potential; provides a functional readout of cellular activity[13][14].Indirect measure of target engagement; requires engineering of a specific reporter cell line; pathway complexity can influence results.

Quantitative Data Summary

The following table presents illustrative quantitative data that could be expected from experiments validating OG-L002 target engagement using the described methods. This data is based on the known potency of OG-L002 and the principles of each assay.

Assay Parameter Vehicle Control OG-L002 (1 µM) Alternative LSD1 Inhibitor (e.g., GSK2879552)
CETSA Thermal Shift (ΔTm) for LSD10°C+3.5°C+4.2°C
Western Blot Relative H3K4me2 Levels (Fold Change)1.04.55.2
Reporter Gene Assay Reporter Gene Expression (Fold Induction)1.08.29.5

Signaling Pathway and Experimental Workflows

To visually represent the underlying principles and experimental processes, the following diagrams are provided.

OG-L002 Mechanism of Action OGL002 This compound LSD1 LSD1 (KDM1A) OGL002->LSD1 Inhibition H3K4me2 Histone H3K4me2 LSD1->H3K4me2 Demethylation Gene_Activation Target Gene Activation LSD1->Gene_Activation Enables Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to

Figure 1. Simplified signaling pathway of OG-L002 action on LSD1.

Target Engagement Validation Workflow cluster_0 Cell Treatment cluster_1 Assay cluster_2 Endpoint Measurement Cells Cells Treat_Vehicle Treat_Vehicle Cells->Treat_Vehicle Control Treat_OGL002 Treat_OGL002 Cells->Treat_OGL002 OG-L002 CETSA CETSA Treat_Vehicle->CETSA Western Western Blot Treat_Vehicle->Western Reporter Reporter Assay Treat_Vehicle->Reporter Treat_OGL002->CETSA Treat_OGL002->Western Treat_OGL002->Reporter CETSA_Readout LSD1 Thermal Stability CETSA->CETSA_Readout Western_Readout H3K4me2 Levels Western->Western_Readout Reporter_Readout Reporter Gene Expression Reporter->Reporter_Readout

Figure 2. Experimental workflow for validating OG-L002 target engagement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methods[10].

a. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express LSD1 (e.g., MV4-11, HeLa) to 70-80% confluency.

  • Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2-4 hours at 37°C.

b. Thermal Challenge:

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

c. Lysis and Protein Quantification:

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

d. Western Blot Analysis:

  • Normalize the protein concentration of the soluble fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for LSD1 and a loading control (e.g., GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

  • Quantify the band intensities to determine the amount of soluble LSD1 at each temperature. Plot the relative amount of soluble LSD1 as a function of temperature to generate melting curves.

Western Blotting for Histone H3K4 Dimethylation (H3K4me2)

This protocol follows standard western blotting procedures for histone modifications.

a. Cell Lysis and Histone Extraction:

  • Culture and treat cells with vehicle or OG-L002 as described for CETSA.

  • Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Determine the protein concentration of the histone extracts.

b. Electrophoresis and Transfer:

  • Load equal amounts of histone extracts onto a 15% SDS-PAGE gel.

  • Separate the proteins and transfer them to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate.

  • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

LSD1-Responsive Reporter Gene Assay

This protocol is based on the principles of reporter gene assays designed to measure the activity of specific transcription factors or pathways[13][14].

a. Generation of a Stable Reporter Cell Line:

  • Construct a reporter plasmid containing a promoter with binding sites for a transcription factor regulated by LSD1 (e.g., a synthetic promoter with multiple REST binding elements) upstream of a luciferase or fluorescent protein reporter gene.

  • Transfect the construct into a suitable cell line and select for stable integrants.

b. Assay Performance:

  • Plate the stable reporter cell line in a 96-well plate.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for 16-24 hours to allow for changes in gene expression.

c. Signal Detection:

  • For luciferase reporters, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.

  • For fluorescent reporters, measure the fluorescence intensity directly in the plate reader.

  • Normalize the reporter signal to cell viability using a multiplexed assay (e.g., CellTiter-Glo).

d. Data Analysis:

  • Plot the normalized reporter signal against the concentration of OG-L002 to generate a dose-response curve and determine the EC50.

Conclusion

Validating the target engagement of this compound in a cellular context requires a rigorous and multi-pronged approach. The Cellular Thermal Shift Assay provides direct evidence of binding to LSD1. Western blotting for the accumulation of the H3K4me2 substrate offers a proximal biomarker of enzymatic inhibition. Finally, a reporter gene assay can confirm the functional downstream consequences of LSD1 inhibition. By combining these methodologies, researchers can build a comprehensive and compelling data package to confidently establish the cellular mechanism of action of OG-L002, thereby facilitating its further development as a potential therapeutic agent.

References

Established MAO Inhibitors and Their Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on OG-L002 Hydrochloride Precludes Comparative Analysis Against Other MAO Inhibitors for HSV Treatment

A comprehensive search of publicly available scientific literature and databases has revealed no retrievable information on a compound designated as "this compound." This absence of data makes a direct comparison with other monoamine oxidase (MAO) inhibitors for the treatment of Herpes Simplex Virus (HSV) impossible at this time. The requested comparative guide, including data tables, experimental protocols, and visualizations, cannot be generated without foundational information on this compound's biochemical properties, mechanism of action, and antiviral efficacy.

For the benefit of researchers, scientists, and drug development professionals interested in the broader topic of MAO inhibitors and their potential role in antiviral therapies, this report outlines the established landscape of MAO inhibitors that have been investigated in the context of viral infections, including HSV. This information can serve as a benchmark for the eventual evaluation of novel compounds like this compound, should data become available.

Monoamine oxidase inhibitors are a class of drugs that inhibit the activity of one or both of the two monoamine oxidase enzymes: MAO-A and MAO-B. While primarily known for their application in the treatment of depression and neurodegenerative diseases, some MAO inhibitors have been explored for their antiviral properties. The proposed mechanisms often involve the modulation of host cell processes that are critical for viral replication.

A summary of notable MAO inhibitors and their relevance to viral infections is presented below.

Table 1: Overview of Selected MAO Inhibitors with Investigated Antiviral Relevance

MAO InhibitorTypeInvestigated Viral Pathogen(s)Key Findings (if available)
TranylcypromineNon-selectiveHerpes Simplex Virus (HSV)Some studies have suggested that tranylcypromine may have a modest inhibitory effect on HSV replication in vitro. The proposed mechanism is linked to the inhibition of LSD1, a host enzyme with structural similarity to MAO, which is required for HSV lytic infection.
PargylineMAO-B selectiveInfluenza A VirusResearch has indicated that pargyline can inhibit influenza A virus replication in cell culture. The mechanism is thought to involve the modulation of cellular polyamine levels, which are essential for viral replication.
Selegiline (Deprenyl)MAO-B selectiveHuman Immunodeficiency Virus (HIV)Some in vitro studies have explored the potential of selegiline to affect HIV replication, though the results have been inconclusive and this is not a primary area of investigation for this drug.
MoclobemideMAO-A selectiveNot widely studied for antiviralWhile a well-established antidepressant, there is a lack of significant research into the direct antiviral effects of moclobemide against HSV or other viruses.

Hypothetical Experimental Workflow for Evaluating a Novel MAO Inhibitor Against HSV

Should data for this compound become available, a standard experimental workflow to assess its efficacy against HSV and compare it to other MAO inhibitors would involve several key stages. The following diagram illustrates a typical in vitro evaluation pipeline.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Comparative Analysis Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Antiviral Activity Assay Antiviral Activity Assay Compound Preparation->Antiviral Activity Assay Determination of CC50 Determination of CC50 Cytotoxicity Assay->Determination of CC50 Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Determination of CC50->Selectivity Index (SI) Calculation Determination of EC50 Determination of EC50 Antiviral Activity Assay->Determination of EC50 Determination of EC50->Selectivity Index (SI) Calculation Time-of-Addition Assay Time-of-Addition Assay Selectivity Index (SI) Calculation->Time-of-Addition Assay Viral Entry/Replication/Egress Inhibition Viral Entry/Replication/Egress Inhibition Time-of-Addition Assay->Viral Entry/Replication/Egress Inhibition Head-to-Head Comparison with other MAOIs Head-to-Head Comparison with other MAOIs Viral Entry/Replication/Egress Inhibition->Head-to-Head Comparison with other MAOIs Selectivity Index (SI) Calculation) Selectivity Index (SI) Calculation) MAO Inhibition Assay MAO Inhibition Assay Selectivity Index (SI) Calculation)->MAO Inhibition Assay Compare with known MAOIs Determination of IC50 for MAO-A/B Determination of IC50 for MAO-A/B MAO Inhibition Assay->Determination of IC50 for MAO-A/B Determination of IC50 for MAO-A/B->Head-to-Head Comparison with other MAOIs

Caption: A generalized workflow for the in vitro evaluation of a novel antiviral compound.

Standard Experimental Protocols

For the data presented in a future comparative guide to be meaningful, standardized experimental protocols are essential. Below are brief descriptions of the methodologies that would be required.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that is toxic to the host cells.

  • Methodology:

    • Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound (e.g., this compound) and known MAO inhibitors.

    • Remove the culture medium from the cells and add the different concentrations of the compounds.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

2. Plaque Reduction Assay

  • Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).

  • Methodology:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Infect the cells with a known amount of HSV (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.

    • Incubate for 2-3 days until viral plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • Calculate the EC50 by plotting the percentage of plaque reduction against the compound concentration.

3. MAO Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against MAO-A and MAO-B.

  • Methodology:

    • Use a commercially available MAO-Glo™ Assay kit or a similar fluorescence-based method.

    • Prepare recombinant human MAO-A and MAO-B enzymes.

    • Incubate the enzymes with serial dilutions of the test compound.

    • Add a luminogenic MAO substrate.

    • After incubation, add a developer reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) for each MAO isoform.

Conclusion and Path Forward

While the potential of MAO inhibitors as antiviral agents is an intriguing area of research, a comparative analysis requires data. The scientific community awaits the publication of data on this compound to understand its pharmacological profile and potential therapeutic applications. Should such data become available, the experimental frameworks outlined above would provide a robust basis for a direct comparison with established MAO inhibitors and other antiviral compounds. Researchers in possession of proprietary data on this compound are encouraged to utilize these standard methodologies to benchmark their findings against the existing body of literature.

A Comparative Analysis of the LSD1 Inhibitors OG-L002 Hydrochloride and SP2509 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent preclinical Lysine-Specific Demethylase 1 (LSD1) inhibitors: OG-L002 hydrochloride and SP2509. The information presented is collated from various studies to facilitate an objective evaluation of their biochemical and cellular activities, aiding in the selection of the most suitable compound for specific research applications.

Executive Summary

Both this compound and SP2509 are potent inhibitors of LSD1, an enzyme frequently overexpressed in various cancers and implicated in viral pathogenesis. While both compounds exhibit low nanomolar efficacy against LSD1, their documented preclinical applications and selectivity profiles differ significantly. SP2509 has been extensively characterized for its anti-cancer properties across a wide range of solid and hematological malignancies. In contrast, the primary focus of published research on OG-L002 has been its potent antiviral activity, particularly against Herpes Simplex Virus (HSV), and its potential in treating sickle cell disease. This guide will delve into the available data for a side-by-side comparison.

Data Presentation

Table 1: Biochemical and Cellular Potency
ParameterThis compoundSP2509
Target LSD1/KDM1ALSD1/KDM1A
IC50 (LSD1, cell-free) 20 nM[1][2]13 nM[3][4]
Mechanism of Action Potent and specific LSD1 inhibitor[1][2]Reversible and selective LSD1 inhibitor[4][5]
Off-Target Activity MAO-A: 1.38 µM, MAO-B: 0.72 µM[6]No activity against MAO-A, MAO-B, lactate dehydrogenase, and glucose oxidase[3]
Selectivity (LSD1 vs. MAO-B) ~36-fold[1][2]Not applicable (no MAO-B activity)
Selectivity (LSD1 vs. MAO-A) ~69-fold[1][2]Not applicable (no MAO-A activity)
Cellular IC50 (Antiviral - HSV, HeLa cells) ~10 µM[6][7]Not reported
Cellular IC50 (Antiviral - HSV, HFF cells) ~3 µM[6][7]Not reported
Cellular IC50 (Anticancer - Retinoblastoma, Y79 cells, 48h) Not reported1.22 µM[8]
Cellular IC50 (Anticancer - Retinoblastoma, Weri-RB1 cells, 48h) Not reported0.73 µM[8]
Table 2: In Vivo Efficacy and Dosing
ApplicationCompoundAnimal ModelDosing RegimenKey Findings
Antiviral (HSV) OG-L002BALB/c mice6-40 mg/kg/day, i.p.Dose-dependent reduction in viral genomes in ganglia.[6]
Sickle Cell Disease OG-L002SCD miceNot specifiedIncreased fetal hemoglobin and improved anemia.[9]
Retinoblastoma SP2509BALB/c nude mice (xenograft)25 mg/kg/day, i.p.Significant suppression of tumor growth.[8]
Acute Myeloid Leukemia SP2509NOD/SCID mice (xenograft)25 mg/kg, biweekly, i.p.Improved survival.[4]
Oral Squamous Cell Carcinoma SP25094NQO-induced mouse model25 mg/kg (topical)Inhibited pathologic changes.[10]
Prostate Cancer SP2509Nude mice (xenograft)5 or 10 mg/kg, i.p., q.d.Potent inhibition of tumor growth.[11]

Mechanism of Action and Signaling Pathways

Both OG-L002 and SP2509 exert their primary effect by inhibiting the demethylase activity of LSD1. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, these compounds can reactivate the expression of tumor suppressor genes.

SP2509 has been shown to disrupt the interaction between LSD1 and its corepressor, CoREST.[4] This disruption is a key step in reactivating gene expression. Furthermore, SP2509 has been demonstrated to modulate several downstream signaling pathways critical for cancer cell survival and proliferation.

LSD1_Inhibition_Pathway cluster_inhibitors LSD1 Inhibitors cluster_core Core Mechanism cluster_downstream Downstream Effects of Inhibition OG-L002 OG-L002 LSD1 LSD1 OG-L002->LSD1 Inhibits SP2509 SP2509 SP2509->LSD1 Inhibits CoREST CoREST LSD1->CoREST Complexes with Histone H3 (H3K4me2) Histone H3 (H3K4me2) LSD1->Histone H3 (H3K4me2) Demethylates Gene Activation (e.g., p21) Gene Activation (e.g., p21) LSD1->Gene Activation (e.g., p21) Represses Gene Silencing Gene Silencing Histone H3 (H3K4me2)->Gene Silencing Leads to Cell Cycle Arrest Cell Cycle Arrest Gene Activation (e.g., p21)->Cell Cycle Arrest Apoptosis Apoptosis Gene Activation (e.g., p21)->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: General mechanism of LSD1 inhibition by OG-L002 and SP2509.

SP2509 has also been shown to specifically impact the JAK/STAT3 and Bcl-2/Mcl-1 signaling pathways in cancer cells.

SP2509_Signaling cluster_jak_stat JAK/STAT3 Pathway cluster_bcl2 Bcl-2/Mcl-1 Pathway SP2509 SP2509 JAK JAK SP2509->JAK Inhibits Bcl-2 Bcl-2 SP2509->Bcl-2 Downregulates Mcl-1 Mcl-1 SP2509->Mcl-1 Downregulates STAT3 STAT3 JAK->STAT3 Activates Bcl-xL Bcl-xL STAT3->Bcl-xL c-Myc c-Myc STAT3->c-Myc Cyclin D1 Cyclin D1 STAT3->Cyclin D1 Apoptosis Apoptosis Bcl-xL->Apoptosis Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression Bcl-2->Apoptosis Mcl-1->Apoptosis

Caption: Signaling pathways modulated by SP2509 in cancer cells.

Experimental Protocols

LSD1 Demethylase Activity Assay (Cell-Free)

This assay is fundamental for determining the direct inhibitory effect of compounds on LSD1 enzymatic activity.

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound Dilution Dilute OG-L002 or SP2509 to desired concentrations Incubation Incubate compound, LSD1, and substrate Compound Dilution->Incubation Enzyme Preparation Prepare recombinant human LSD1 protein Enzyme Preparation->Incubation Substrate Preparation Prepare H3K4me2 peptide substrate Substrate Preparation->Incubation Detection Detect H₂O₂ production using Amplex Red reagent Incubation->Detection Measurement Measure fluorescence Detection->Measurement Calculation Calculate IC50 values Measurement->Calculation

Caption: Workflow for a typical LSD1 demethylase activity assay.

Methodology:

  • Compound Preparation: Serially dilute this compound or SP2509 in an appropriate buffer (e.g., containing DMSO).

  • Reaction Mixture: In a microplate, combine the diluted compound, recombinant human LSD1 protein, and a dimethylated H3K4 peptide substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂). Add a detection reagent, such as the Amplex Red peroxidase substrate, which reacts with H₂O₂ to produce a fluorescent product (resorufin).

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.[1][3]

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or SP2509. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC50 value.[8]

In Vivo Xenograft Model

This experimental setup evaluates the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the compound (e.g., SP2509 via intraperitoneal injection) or vehicle control according to a specific dosing schedule.[4][8][11]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

Conclusion

Both this compound and SP2509 are valuable research tools for investigating the role of LSD1 in various biological processes.

  • SP2509 is a well-documented inhibitor with a substantial body of evidence supporting its anti-cancer activity in a multitude of cancer types. Its high selectivity and demonstrated in vivo efficacy make it a strong candidate for preclinical oncology studies.

  • This compound is a highly potent LSD1 inhibitor with a primary research focus on its antiviral effects. While its anti-cancer potential is less explored in the public domain, its potent enzymatic inhibition suggests it could be a valuable tool for investigating LSD1's role in cancer, particularly if off-target effects on MAO-A and MAO-B are a consideration in the experimental design.

The choice between these two inhibitors will ultimately depend on the specific research question. For researchers focused on cancer, SP2509 offers a more established profile. For those investigating the role of LSD1 in viral infections or seeking a tool compound with a different selectivity profile, OG-L002 presents a compelling alternative. Further head-to-head studies in oncology models would be beneficial to fully delineate the comparative anti-cancer efficacy of these two potent LSD1 inhibitors.

References

In Vivo Comparative Analysis of LSD1 Inhibitors: OG-L002 Hydrochloride and RN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of two prominent Lysine-specific demethylase 1 (LSD1) inhibitors, OG-L002 hydrochloride and RN-1. The information herein is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to OG-L002 and RN-1

This compound and RN-1 are both potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity has been implicated in various diseases, including cancers and sickle cell disease. By inhibiting LSD1, these compounds can reactivate the expression of certain genes, such as the fetal γ-globin gene, offering a promising therapeutic strategy for conditions like sickle cell disease.

Mechanism of Action: LSD1 Inhibition

Both OG-L002 and RN-1 function by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation of H3K4, a mark associated with active gene transcription. In the context of sickle cell disease, the reactivation of γ-globin gene expression is a key therapeutic goal, as the resulting fetal hemoglobin (HbF) can interfere with the polymerization of sickle hemoglobin, thereby reducing the debilitating symptoms of the disease.

LSD1_Inhibition_Pathway cluster_gene_regulation Gene Regulation cluster_inhibitors LSD1 Inhibitors γ-globin gene γ-globin gene LSD1 LSD1 H3K4me Methylated H3K4 LSD1->H3K4me Demethylation H3K4me->γ-globin gene Activation OG-L002 OG-L002 OG-L002->LSD1 RN-1 RN-1 RN-1->LSD1

Caption: Mechanism of action for OG-L002 and RN-1.

In Vivo Efficacy in a Sickle Cell Disease Mouse Model

A key study evaluated the in vivo efficacy of OG-L002 and RN-1 in a sickle cell disease (SCD) mouse model. The primary endpoints of this research were the induction of fetal hemoglobin (HbF), measured by the percentage of F-cells (red blood cells containing HbF), and the expression of γ-globin mRNA.

Quantitative Data Summary
ParameterControl (DMSO)OG-L002 (1 mg/g/day)RN-1 (5 mg/kg/day)
F-cells (%) ~2.5%6%7.63%
γ-globin mRNA fold induction 14.4Not directly compared in the same study
Reticulocytes (%) >50%22%Significantly reduced (exact % not stated)
Mature Erythroid Cells (%) ~24.3%54%Increased
Sickled RBCs HighReducedReduced

Note: Data for RN-1 is from a separate study on the same mouse model, hence the different dosage format and lack of direct comparison for mRNA induction in this table.

Experimental Protocols

Below are generalized protocols based on the methodologies reported in the comparative studies. Researchers should refer to the specific publications for detailed procedures.

In Vivo Administration (Intraperitoneal Injection)

This protocol outlines the general steps for administering OG-L002 or RN-1 to mice via intraperitoneal (IP) injection.

IP_Injection_Workflow Start Start Restrain Restrain Mouse Start->Restrain Locate Locate Injection Site (Lower Right Abdominal Quadrant) Restrain->Locate Insert Insert Needle (27-30g) at 10-20° Angle Locate->Insert Aspirate Aspirate to Check for Fluid Insert->Aspirate Inject Inject Compound Aspirate->Inject Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Animal Withdraw->Monitor End End Monitor->End

Caption: Workflow for intraperitoneal injection in mice.

Materials:

  • This compound or RN-1 dissolved in a suitable vehicle (e.g., DMSO)

  • Sterile syringes (1 ml) and needles (27-30 gauge)

  • 70% ethanol for disinfection

  • SCD mouse model

Procedure:

  • Prepare the required dosage of the compound in the vehicle.

  • Restrain the mouse securely.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn, confirming correct placement.

  • Inject the compound slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Flow Cytometry for F-cell Analysis

This protocol describes the general workflow for analyzing the percentage of F-cells in peripheral blood samples from treated mice.

Materials:

  • Peripheral blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • FITC-conjugated anti-HbF antibody

  • Flow cytometer

Procedure:

  • Collect peripheral blood from the mice.

  • Wash the red blood cells with PBS.

  • Fix and permeabilize the cells to allow antibody access to intracellular HbF.

  • Incubate the cells with a FITC-conjugated anti-HbF antibody.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in PBS for analysis.

  • Acquire data on a flow cytometer, gating on the red blood cell population.

  • Determine the percentage of FITC-positive cells, which represents the F-cell population.

Pharmacokinetics and Safety

As of the latest available public data, detailed preclinical pharmacokinetic and toxicology profiles for this compound and RN-1 are not extensively published. This information is often proprietary. For drug development professionals, it is crucial to conduct dedicated studies to determine the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of these compounds.

General considerations for preclinical safety assessment of LSD1 inhibitors include monitoring for on-target toxicities such as thrombocytopenia and neutropenia, as LSD1 is involved in hematopoiesis.

Conclusion

Both this compound and RN-1 demonstrate promising in vivo efficacy in a preclinical model of sickle cell disease by inducing fetal hemoglobin. The available data suggests that both compounds effectively increase the percentage of F-cells and improve hematological parameters associated with the disease.

For researchers and drug development professionals, the choice between these compounds may depend on factors not fully elucidated in the public domain, such as their pharmacokinetic profiles, safety margins, and intellectual property landscapes. Further head-to-head in vivo studies with comprehensive pharmacokinetic and toxicology assessments are warranted to fully delineate the comparative therapeutic potential of this compound and RN-1.

Replicating Published Findings on OG-L002 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OG-L002 hydrochloride with other alternative Lysine-Specific Demethylase 1 (LSD1) inhibitors, supported by experimental data from published findings. It is designed to assist researchers in replicating and expanding upon these studies.

Mechanism of Action of this compound

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, OG-L002 prevents the removal of methyl groups from these histone residues, leading to an increase in repressive chromatin marks, particularly H3K9me2. This epigenetic modification results in the transcriptional silencing of specific genes. A primary application of OG-L002 has been in the inhibition of herpes simplex virus (HSV) replication. During HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters, where it removes repressive histone marks to facilitate viral gene expression and replication.[1][2] OG-L002 blocks this activity, leading to the suppression of HSV IE gene expression, thus inhibiting viral replication and reactivation from latency.[1][3]

Signaling Pathway of OG-L002 in HSV Inhibition

OG_L002_Pathway cluster_virus Herpes Simplex Virus (HSV) cluster_host Host Cell Nucleus HSV_IE_Genes Immediate-Early (IE) Genes Transcription_Active IE Gene Transcription LSD1 LSD1/KDM1A H3K9me2 Histone H3 Lysine 9 (H3K9me2 - Repressive Mark) LSD1->H3K9me2 Removes methyl group (Demethylation) LSD1->Transcription_Active Enables H3K9me2->HSV_IE_Genes Represses OG_L002 OG-L002 Hydrochloride OG_L002->LSD1 Replication_Blocked Viral Replication Blocked LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified LSD1 Enzyme - Dimethylated H3K4 Peptide Substrate - OG-L002/Alternatives - Amplex Red Reagent - Horseradish Peroxidase (HRP) - Assay Buffer Incubate1 Incubate LSD1 with OG-L002 or alternative inhibitor. Reagents->Incubate1 Add_Substrate Add H3K4 peptide substrate to initiate demethylation. Incubate1->Add_Substrate Demethylation LSD1 demethylates substrate, producing H₂O₂. Add_Substrate->Demethylation Add_Detection_Reagents Add Amplex Red and HRP. Demethylation->Add_Detection_Reagents Fluorescence H₂O₂ reacts with Amplex Red in the presence of HRP to produce fluorescent resorufin. Add_Detection_Reagents->Fluorescence Measure Measure fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm). Fluorescence->Measure Calculate Calculate IC₅₀ values by plotting fluorescence vs. inhibitor concentration. Measure->Calculate

References

Safety Operating Guide

Proper Disposal of OG-L002 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of OG-L002 hydrochloride, a potent laboratory chemical. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the key hazard information based on a similar chemical's SDS. This data underscores the importance of the stringent disposal protocols outlined below.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Skin Sensitization1BH317: May cause an allergic skin reaction
Acute Aquatic Hazard2H401: Toxic to aquatic life

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash. This substance must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including empty original containers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this liquid waste in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other, incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must also be disposed of as hazardous waste in the designated solid waste container.

2. Waste Container Requirements:

  • Use containers that are in good condition and compatible with the chemical waste. For solid waste, a sturdy, sealable plastic container is appropriate. For liquid waste, use a chemical-resistant bottle with a secure, screw-top cap.

  • Ensure the container is not overfilled. A general rule is to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

3. Labeling of Hazardous Waste:

  • Properly label the hazardous waste container immediately upon adding the first piece of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Sensitizer," "Aquatic Toxin")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic and in a location that minimizes the risk of spills or breakage.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Arranging for Disposal:

  • Once the hazardous waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Storage & Final Disposal start Start: Identify OG-L002 HCl Waste ppe Don Personal Protective Equipment (PPE) start->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste Segregate liquid_waste Liquid Waste (Solutions) ppe->liquid_waste Segregate solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container store_waste Store Sealed Container in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific guidelines for hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.